molecular formula C5H6O4 B570542 Fumaric Acid Monomethyl Ester-d5 CAS No. 1616345-45-9

Fumaric Acid Monomethyl Ester-d5

Cat. No.: B570542
CAS No.: 1616345-45-9
M. Wt: 135.13
InChI Key: NKHAVTQWNUWKEO-PWYLTMEHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fumaric Acid Monomethyl Ester-d5 is the isotope labelled analog of Fumaric Acid Monomethyl Ester. Fumaric acid monomethyl ester is one of the most bioactive anti-psoriatic fumaric acid ester metabolite. Fumaric acid monomethyl ester is potent nicotinic acid receptor agonist. Fumaric acid monomethyl ester has also been shown to selectively stimulate of T helper 2 cytokine response. It is also the active metabolite of Dimethyl Fumarate, a compound that is used as a treatment for the relapsing forms of multiple sclerosis and psoriasis.>

Properties

CAS No.

1616345-45-9

Molecular Formula

C5H6O4

Molecular Weight

135.13

IUPAC Name

(E)-2,3-dideuterio-4-oxo-4-(trideuteriomethoxy)but-2-enoic acid

InChI

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+/i1D3,2D,3D

InChI Key

NKHAVTQWNUWKEO-PWYLTMEHSA-N

SMILES

COC(=O)C=CC(=O)O

Synonyms

(2E)-2-Butenedioic Acid 1-Methyl Ester-d5;  (E)-2-Butenedioic Acid Monomethyl Ester-d5;  Fumaric Acid Methyl Ester-d5;  Methyl Hydrogen Fumarate-d5;  Monomethyl Fumarate-d5; 

Origin of Product

United States

Foundational & Exploratory

Fumaric Acid Monomethyl Ester-d5 molecular weight and formula

[1]

Executive Summary

Fumaric Acid Monomethyl Ester-d5 (MMF-d5) is the stable isotope-labeled analog of Monomethyl Fumarate (MMF), the bioactive metabolite of the multiple sclerosis drug Dimethyl Fumarate (DMF, Tecfidera®) and the psoriasis drug Diroximel Fumarate.

In bioanalytical workflows, MMF-d5 serves as the critical Internal Standard (IS) for the quantification of MMF in biological matrices (plasma, serum, urine) via LC-MS/MS. Its deuterated structure (

1

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

The "d5" designation indicates the replacement of five hydrogen atoms with deuterium: three on the methyl ester group and two on the vinyl backbone. This specific isotopologue minimizes the risk of deuterium scrambling and offers superior stability compared to d3 analogs.

Table 1: Core Technical Specifications
PropertySpecification
Chemical Name (E)-2-Butenedioic Acid Monomethyl Ester-d5
Common Name Monomethyl Fumarate-d5 (MMF-d5)
CAS Number 1616345-45-9
Molecular Formula

Molecular Weight 135.13 g/mol
Isotopic Purity ≥ 99% deuterated forms (

< 0.1%)
Chemical Purity ≥ 98%
Appearance White to Off-White Solid
Solubility Soluble in Methanol, DMSO (>30 mg/mL), Ethanol
pKa ~3.0 (Carboxylic acid moiety)

Bioanalytical Application: LC-MS/MS Workflow

The Role of MMF-d5 in DMPK

Dimethyl Fumarate (DMF) has a half-life of <15 minutes in vivo, rapidly hydrolyzing to MMF. Therefore, pharmacokinetic (PK) studies quantify MMF, not DMF. MMF-d5 is essential to compensate for matrix effects (ion suppression/enhancement) and recovery variability during sample extraction.

Mass Spectrometry Transitions (MRM)

MMF contains a carboxylic acid group, making it highly responsive to Negative Electrospray Ionization (ESI-) . While positive mode is possible, negative mode generally yields lower background noise and higher sensitivity for fumarates.

Primary MRM Transitions:

  • Analyte (MMF):

    
     129.0 
    
    
    85.0 (Loss of
    
    
    )
  • Internal Standard (MMF-d5):

    
     134.0 
    
    
    90.0 (Loss of
    
    
    )

Note: The mass shift of +5 Da (129 to 134) prevents "cross-talk" between the analyte and IS channels.

Diagram: Metabolic & Analytical Context

The following diagram illustrates the conversion of the prodrug to the analyte and the integration of MMF-d5 into the analytical workflow.

MMF_WorkflowDMFDimethyl Fumarate(Prodrug)HydrolysisRapid Hydrolysis(Esterases)DMF->HydrolysisMMFMonomethyl Fumarate(Analyte)Hydrolysis->MMFSamplePatient PlasmaSampleMMF->SampleIn VivoIS_SpikeSpike withMMF-d5 (IS)Sample->IS_SpikeExtractionProtein Precipitation(Acetonitrile)IS_Spike->ExtractionLCMSLC-MS/MS Analysis(Negative Mode)Extraction->LCMS

Caption: In vivo conversion of DMF to MMF and the subsequent ex vivo bioanalytical workflow using MMF-d5.

Experimental Protocol: Validated Quantitation Method

This protocol outlines a standard operating procedure (SOP) for preparing and analyzing MMF using MMF-d5.

Stock Solution Preparation[1]
  • Primary Stock (1.0 mg/mL): Weigh 1.0 mg of MMF-d5 into a glass vial. Dissolve in 1.0 mL of Methanol or DMSO .

    • Critical: Do not use water for the stock solution to prevent potential long-term hydrolysis of the ester bond, although MMF is relatively stable compared to DMF.

  • Working IS Solution (500 ng/mL): Dilute the primary stock with 50:50 Methanol:Water.

  • Storage: Store aliquots at -20°C. Stable for >6 months.

Sample Extraction (Protein Precipitation)

Protein precipitation (PP) is preferred over Solid Phase Extraction (SPE) for high-throughput analysis due to the polarity of MMF.

  • Aliquot: Transfer 50 µL of plasma into a centrifuge tube.

  • Spike: Add 20 µL of Working IS Solution (MMF-d5) . Vortex gently.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) .

    • Why Formic Acid? Acidification ensures the carboxylic acid group of MMF (

      
      ) remains protonated, improving partitioning into the organic phase and sharpening peak shape on C18 columns.
      
  • Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Inject 5 µL of the supernatant directly into the LC-MS/MS.

LC-MS/MS Parameters[1]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Gradient:

    • 0.0 min: 20% B

    • 0.5 min: 20% B

    • 2.0 min: 90% B

    • 3.0 min: 20% B

  • Flow Rate: 0.4 mL/min.[2]

Diagram: LC-MS/MS Decision Logic

The following logic tree illustrates the critical decision points for optimizing the MMF-d5 method.

Method_LogicStartMethod DevelopmentStartIonizationSelect Ionization ModeStart->IonizationPosPositive (+)Ionization->PosNegNegative (-)Ionization->NegResult_PosLow Sensitivity(High Noise)Pos->Result_PosResult_NegHigh Sensitivity(Carboxylate Ion)Neg->Result_NegTransitionSelect MRM TransitionResult_Neg->TransitionTrans_MMFMMF: 129 > 85Transition->Trans_MMFTrans_ISMMF-d5: 134 > 90Transition->Trans_IS

Caption: Decision tree selecting Negative ESI and specific MRM transitions for optimal sensitivity.

Handling & Stability

  • Light Sensitivity: Fumarates can undergo isomerization to maleates under intense UV light. Store MMF-d5 in amber vials .

  • Ester Stability: Avoid highly alkaline conditions (pH > 9) during extraction, as this will hydrolyze the methyl ester, converting MMF-d5 into Fumaric Acid-d5 (which is not the target analyte).

  • Reconstitution: If evaporating supernatants, do not use temperatures >40°C to prevent sublimation or degradation.

References

  • Toronto Research Chemicals. Fumaric Acid Monomethyl Ester-d5 Product Page. TRC-F500393. Accessed 2024. Link

  • FDA Clinical Pharmacology Review. NDA 210296 (Bafiertam). Center for Drug Evaluation and Research, 2018. Confirms use of MMF-d5 as Internal Standard. Link

  • Ramanatham, V. S., et al. "Bioanalytical Method Development and Validation of Monomethyl Fumarate by LC-MS/MS and its Application to a Pharmacokinetic Study." European Journal of Biomedical and Pharmaceutical Sciences, 2017. Link

  • Cayman Chemical. Monomethyl Fumarate Product Information. Item No. 29111. Link

The Kinetic Dividend: A Technical Guide to the Enhanced Biological Activity of Deuterated Monomethyl Fumarate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl fumarate (MMF), the active metabolite of the approved multiple sclerosis therapies dimethyl fumarate (Tecfidera®) and diroximel fumarate (Vumerity®), has a well-established mechanism of action centered on the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. This pathway is a critical cellular defense against oxidative stress and inflammation. The therapeutic potential of MMF is, however, intrinsically linked to its pharmacokinetic and pharmacodynamic profile. This technical guide explores the prospective enhancements in the biological activity of MMF through strategic deuteration. By leveraging the kinetic isotope effect, deuterated MMF (d-MMF) is poised to offer a more favorable therapeutic window, potentially leading to improved efficacy, safety, and patient compliance. This document will dissect the foundational biological activities of MMF and extrapolate the anticipated benefits of deuteration, providing a comprehensive resource for researchers and drug developers in the field.

The Biological Landscape of Monomethyl Fumarate

Monomethyl fumarate is a cell-permeable ester of fumaric acid that exerts its therapeutic effects through a multi-faceted mechanism of action, primarily revolving around the modulation of cellular stress-response pathways.

The Nrf2-Keap1 Signaling Axis: The Core Mechanism

The cornerstone of MMF's biological activity is its ability to activate the Nrf2 transcription factor.[1][2][3] Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.

MMF, being an electrophilic molecule, is thought to interact with the cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting its ability to bind to Nrf2. Consequently, Nrf2 is stabilized, allowing it to translocate to the nucleus. Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes.

The downstream effects of Nrf2 activation include the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as proteins involved in glutathione (GSH) synthesis and regeneration.[1] This cascade of gene expression fortifies the cell's capacity to counteract oxidative stress and inflammation, which are key pathological drivers in neurodegenerative and inflammatory diseases.

Diagram: The Nrf2 Signaling Pathway and MMF Intervention

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MMF Monomethyl Fumarate (MMF) Keap1 Keap1 MMF->Keap1 Interacts with Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitin Keap1->Ub Promotes Ubiquitination Nrf2->Keap1 Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Maf sMaf Nrf2_n->Maf Heterodimerizes ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Maf->Nrf2_n Maf->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1, GCL) ARE->Genes Promotes Transcription

Caption: MMF disrupts Keap1-mediated Nrf2 degradation, leading to Nrf2 nuclear translocation and activation of cytoprotective genes.

Glutathione Homeostasis

Glutathione, a tripeptide, is the most abundant endogenous antioxidant. It plays a pivotal role in detoxifying reactive oxygen species (ROS) and electrophilic compounds. MMF has a dual effect on glutathione homeostasis. Initially, as an electrophile, MMF can directly react with and deplete cellular glutathione. However, the subsequent activation of Nrf2 leads to the increased expression of enzymes involved in glutathione synthesis, such as glutamate-cysteine ligase (GCL), ultimately resulting in a net increase in intracellular glutathione levels. This biphasic response is a hallmark of the adaptive cellular response to MMF.

The Deuterium Switch: A Strategy for Pharmacokinetic Optimization

The "deuterium switch" is a drug development strategy that involves the replacement of one or more hydrogen atoms in a drug molecule with its stable isotope, deuterium.[4] This seemingly subtle modification can have profound effects on the drug's metabolic stability due to the kinetic isotope effect (KIE).

The Kinetic Isotope Effect

The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes.[5][6] The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H).[7] Consequently, more energy is required to break a C-D bond compared to a C-H bond.

In the context of drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP) enzyme system, involve the cleavage of C-H bonds as the rate-limiting step. By strategically placing deuterium at a site of metabolic attack, the rate of metabolism can be significantly slowed down.[8]

Anticipated Advantages of Deuterated Monomethyl Fumarate (d-MMF)

While preclinical and clinical data on monomethyl fumarate where the MMF molecule itself is deuterated are not yet widely available, we can extrapolate the potential benefits based on the principles of the KIE and the known metabolic pathways of MMF. MMF is primarily metabolized via the tricarboxylic acid (TCA) cycle. While this is a fundamental energy-producing pathway, specific enzymatic steps could be susceptible to the KIE if C-H bond cleavage is rate-limiting.

Table 1: Potential Pharmacokinetic and Pharmacodynamic Advantages of d-MMF

ParameterStandard MMFDeuterated MMF (d-MMF) - HypothesizedRationale
Metabolic Stability Susceptible to enzymatic degradation.Increased metabolic stability.The stronger C-D bond slows down the rate of metabolic conversion.[7][8]
Half-life (t½) Relatively short.Potentially longer half-life.Reduced metabolic clearance leads to a prolonged presence in the systemic circulation.[8]
Bioavailability (AUC) Variable between individuals.Potentially increased and more consistent bioavailability.A longer half-life and reduced first-pass metabolism can lead to greater overall drug exposure.
Dosing Frequency Typically requires twice-daily administration.Potential for once-daily dosing.A longer half-life could maintain therapeutic concentrations for an extended period, improving patient convenience and adherence.[8]
Peak-to-Trough Fluctuation Significant fluctuations in plasma concentrations.Reduced peak-to-trough variability.Slower metabolism can lead to more stable plasma concentrations, potentially reducing the risk of off-target effects associated with high peak concentrations and improving sustained efficacy.
Therapeutic Efficacy Established efficacy.Potential for enhanced or more sustained efficacy.Maintained therapeutic concentrations could lead to a more consistent and prolonged activation of the Nrf2 pathway.
Safety and Tolerability Generally well-tolerated, but can have gastrointestinal side effects.Potentially improved safety and tolerability profile.Lower peak concentrations and the possibility of a lower overall dose could reduce the incidence or severity of adverse events.[8]

Experimental Protocols for Assessing the Biological Activity of d-MMF

To validate the hypothesized benefits of deuterated monomethyl fumarate, a series of well-defined in vitro and in vivo experiments are necessary. The following protocols provide a framework for a comprehensive evaluation of the biological activity of d-MMF in comparison to its non-deuterated counterpart.

In Vitro Assessment of Nrf2 Activation

Objective: To quantify the potency and efficacy of d-MMF in activating the Nrf2 signaling pathway.

Workflow Diagram: In Vitro Nrf2 Activation Assessment

Nrf2_Activation_Workflow cluster_assays Nrf2 Activation Assays start Cell Culture (e.g., Astrocytes, Neurons) treatment Treatment with MMF and d-MMF (Dose-response and time-course) start->treatment lysis Cell Lysis and Nuclear/Cytoplasmic Fractionation treatment->lysis western Western Blot: - Nuclear Nrf2 - HO-1 - NQO1 lysis->western reporter Nrf2 Reporter Assay: - Luciferase activity lysis->reporter qpcr qRT-PCR: - Nrf2 target gene expression (HMOX1, NQO1) lysis->qpcr analysis Data Analysis and Comparison of MMF vs. d-MMF western->analysis reporter->analysis qpcr->analysis end Conclusion on Nrf2 Activation Potency analysis->end

Caption: A streamlined workflow for the comparative analysis of Nrf2 activation by MMF and d-MMF.

Step-by-Step Protocol: Nrf2 Reporter Gene Assay

  • Cell Seeding: Plate cells (e.g., human astrocytes) in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid containing an Antioxidant Response Element (ARE) promoter and a Renilla luciferase control plasmid for normalization.

  • Treatment: After 24 hours, treat the cells with a range of concentrations of MMF and d-MMF. Include a vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).

  • Lysis: Lyse the cells using a dual-luciferase reporter assay buffer.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the dose-response curves and calculate the EC50 values for MMF and d-MMF.

Quantification of Intracellular Glutathione Levels

Objective: To assess the impact of d-MMF on cellular glutathione homeostasis.

Step-by-Step Protocol: Colorimetric Glutathione Assay

  • Cell Culture and Treatment: Culture cells in a 96-well plate and treat with MMF and d-MMF for various time points.

  • Cell Lysis: Lyse the cells and deproteinize the samples.

  • Assay Reaction: In a new 96-well plate, add the cell lysates, a reaction mixture containing DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) and glutathione reductase.

  • NADPH Addition: Initiate the reaction by adding NADPH.

  • Absorbance Measurement: Measure the absorbance at 412 nm kinetically over several minutes using a microplate reader.

  • Standard Curve: Generate a standard curve using known concentrations of glutathione.

  • Data Analysis: Calculate the total glutathione concentration in the samples based on the standard curve and normalize to the protein concentration of the lysates.

Conclusion and Future Directions

The deuteration of monomethyl fumarate represents a promising strategy to enhance its therapeutic potential. The foundational biological activity of MMF, centered on the activation of the Nrf2 pathway, provides a robust platform for such chemical modifications. The anticipated improvements in pharmacokinetic properties, driven by the kinetic isotope effect, could translate into a more favorable clinical profile for d-MMF, with the potential for improved efficacy, safety, and patient adherence.

The in-depth technical guide provided herein offers a comprehensive overview of the scientific rationale and the experimental methodologies required to explore the biological activity of deuterated monomethyl fumarate. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic advantages of this next-generation fumarate. The successful development of d-MMF could mark a significant advancement in the treatment of multiple sclerosis and other neurodegenerative and inflammatory disorders.

References

  • Alkermes plc. (2019). VUMERITY™ (diroximel fumarate) Approved in the U.S. for the Treatment of Relapsing Forms of Multiple Sclerosis. [Link]

  • Brennan, M. S., Matos, M. F., Li, B., Hronowski, X., Gao, B., Juhasz, P., ... & Zeskind, B. (2015). Dimethyl fumarate and monoethyl fumarate exhibit differential effects on KEAP1, NRF2 activation, and glutathione depletion in vitro. PloS one, 10(3), e0120254. [Link]

  • Gant, T. G. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug news & perspectives, 23(6), 398-404. [Link]

  • Havrdova, E., Hutchinson, M., Kurukulasuriya, N. C., Yong, V. W., & Stüve, O. (2021). Monomethyl Fumarate (MMF, Bafiertam) for the Treatment of Relapsing Forms of Multiple Sclerosis (MS). Multiple Sclerosis and Related Disorders, 50, 102839. [Link]

  • Harbeson, S. L., & Tung, R. D. (2011). Deuterium in drug discovery and development. Annual reports in medicinal chemistry, 46, 403-417.
  • Na, D. H., & Lee, K. C. (2019). Deuterated drugs: an update.
  • Pirali, T., Serafini, M., & Genazzani, A. A. (2019). The kinetic isotope effect in the search for deuterated drugs. Pharmacological research, 141, 339-347. [Link]

  • Saidu, N. E. B., Kavian, N., Nat-Sassou, W., Toupance, S., & Batteux, F. (2017). Dimethyl fumarate, a two-edged sword: a pro-oxidant that is also an antioxidant. Chemical research in toxicology, 30(5), 1103-1111.
  • U.S. Food and Drug Administration. (2018). BAFIERTAM (monomethyl fumarate) delayed-release capsules, for oral use. Clinical Pharmacology Review(s). [Link]

  • Wang, Y., & Wen, X. (2014). US20140364604A1 - Method of making monomethyl fumarate.
  • Xu, Z., Zhang, J., Li, H., & Li, J. (2019). From Bench to Blockbuster: The Definitive Clinical and Commercial Analysis of Deuterated Drugs. Pharmaceuticals, 12(4), 159. [Link]

Sources

Fumaric Acid Monomethyl Ester-d5 discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Monomethyl Fumarate-d5: Synthesis, Bioanalytical Applications, and Mechanistic Significance

Abstract

Monomethyl Fumarate-d5 (MMF-d5), a deuterated isotopologue of the active metabolite of dimethyl fumarate (DMF), represents a critical tool in the therapeutic development and clinical monitoring of fumarate-based drugs. While not a therapeutic agent itself, its role as an internal standard in bioanalytical assays is indispensable for the accurate quantification of Monomethyl Fumarate (MMF) in complex biological matrices. This guide provides a comprehensive overview of the synthesis, characterization, and application of MMF-d5, with a particular focus on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic and pharmacodynamic studies. We will explore the rationale behind the use of stable isotope-labeled standards, detail validated analytical methodologies, and provide context regarding the mechanistic pathways of its non-deuterated analogue, MMF, grounding the technical protocols in their direct clinical and research relevance.

Introduction: The Need for a Precision Tool in Fumarate Therapeutics

Dimethyl fumarate (DMF) is a widely used oral therapeutic for relapsing-remitting multiple sclerosis and psoriasis. Following oral administration, DMF is rapidly and completely hydrolyzed by esterases in the gastrointestinal tract, blood, and various tissues, yielding its pharmacologically active metabolite, Monomethyl Fumarate (MMF). Consequently, the systemic exposure and therapeutic effects of DMF are directly attributable to MMF.

Accurate measurement of MMF concentrations in biological fluids such as plasma and serum is paramount for:

  • Pharmacokinetic (PK) analysis: Determining absorption, distribution, metabolism, and excretion (ADME) parameters.

  • Bioequivalence studies: Comparing different formulations of DMF.

  • Therapeutic Drug Monitoring (TDM): Investigating exposure-response relationships and personalizing dosage regimens.

The gold standard for small molecule quantification in complex biological samples is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The accuracy of this technique hinges on the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as MMF-d5, is the ideal choice because it shares near-identical physicochemical properties with the analyte (MMF), ensuring it behaves similarly during extraction, chromatography, and ionization, but is distinguishable by its mass-to-charge ratio (m/z) in the mass spectrometer. The "discovery" of MMF-d5 is therefore not one of natural origin, but a deliberate synthesis to create the perfect analytical counterpart to MMF.

Synthesis and Characterization of Monomethyl Fumarate-d5

The synthesis of MMF-d5 is designed to introduce a stable, heavy isotope label without altering the chemical reactivity of the molecule. The "-d5" designation typically indicates the replacement of five hydrogen atoms with deuterium atoms. A common synthetic route involves the use of deuterated methanol (CD3OD) and deuterated reagents for the fumaric acid backbone.

A plausible synthetic pathway:

  • Esterification: Fumaric acid is esterified using deuterated methanol (CD3OD) in the presence of an acid catalyst. To achieve d5 labeling, one would need to start with deuterated fumaric acid-d2 and esterify with methanol-d3.

  • Purification: The resulting Monomethyl Fumarate-d5 is purified using techniques like column chromatography or recrystallization to remove unreacted starting materials and byproducts.

  • Characterization and Quality Control: The final product's identity, purity, and isotopic enrichment are confirmed through a suite of analytical techniques:

    • Mass Spectrometry (MS): Confirms the correct mass of the deuterated molecule.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR & ¹³C-NMR): Confirms the molecular structure and the specific positions of the deuterium atoms by observing the absence of corresponding proton signals.

    • High-Performance Liquid Chromatography (HPLC): Assesses the chemical purity of the compound.

The critical quality attributes for MMF-d5 as an internal standard are high chemical purity (>98%) and high isotopic enrichment (>99%), ensuring minimal interference with the quantification of the native analyte.

Table 1: Physicochemical Properties of Monomethyl Fumarate (MMF) and Monomethyl Fumarate-d5 (MMF-d5)

PropertyMonomethyl Fumarate (MMF)Monomethyl Fumarate-d5 (MMF-d5)Rationale for Similarity
Chemical FormulaC₅H₆O₄C₅HD₅O₄Isotopic substitution has a negligible effect on chemical composition.
Molecular Weight130.10 g/mol 135.13 g/mol The mass difference is due to the five deuterium atoms.
pKa~3.5~3.5Deuterium substitution has a minimal effect on the acidity of the carboxylic acid.
LogP~0.5~0.5Lipophilicity and chromatographic behavior are nearly identical.
Boiling/Melting PointSimilarSimilarPhysical properties are dominated by the core molecular structure, not isotopic content.

Application in Bioanalytical Methods: A Validated LC-MS/MS Protocol

The primary application of MMF-d5 is as an internal standard for the quantification of MMF in biological matrices. Below is a representative, self-validating protocol that demonstrates the principles of its use.

Experimental Protocol: Quantification of MMF in Human Plasma

Objective: To accurately measure the concentration of MMF in human plasma samples using a validated LC-MS/MS method with MMF-d5 as the internal standard.

Step 1: Preparation of Standards and Quality Controls (QCs)

  • Prepare primary stock solutions of MMF and MMF-d5 (IS) in methanol at 1 mg/mL.

  • Create a series of working standard solutions of MMF by serial dilution of the stock solution to prepare calibration curve standards (e.g., 10-5000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations by spiking blank human plasma with known amounts of MMF.

Step 2: Sample Preparation (Protein Precipitation)

  • Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the internal standard working solution (e.g., 100 ng/mL MMF-d5 in acetonitrile). The acetonitrile acts as the protein precipitation agent.

  • Vortex vigorously for 30 seconds to ensure complete protein precipitation and mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 150 µL of the clear supernatant to an HPLC vial for analysis.

LC-MS/MS Instrumentation and Parameters

The analysis is typically performed on a triple quadrupole mass spectrometer, which allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).

Table 2: Typical LC-MS/MS Parameters for MMF and MMF-d5 Analysis

ParameterSettingRationale
LC System
ColumnC18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)Provides good retention and separation for small polar molecules like MMF.
Mobile Phase A0.1% Formic Acid in WaterAcidifies the mobile phase to ensure MMF is in its protonated form for better retention and ionization.
Mobile Phase B0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte from the reverse-phase column.
Flow Rate0.4 mL/minA standard flow rate for analytical LC-MS.
GradientStart at 5% B, ramp to 95% B over 3 minutes, hold for 1 min, return to initial conditions.A gradient elution ensures that MMF is eluted as a sharp peak with good separation from matrix components.
Injection Volume5 µLA small injection volume is sufficient for sensitive detection and minimizes column overload.
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Negative ModeMMF has an acidic proton, making it readily deprotonated in negative ion mode, leading to high sensitivity.
MRM Transition (MMF)Q1: 129.0 m/z -> Q3: 85.0 m/zPrecursor ion [M-H]⁻ is 129.0. The product ion corresponds to a characteristic fragment, ensuring specificity.
MRM Transition (MMF-d5)Q1: 134.0 m/z -> Q3: 89.0 m/zThe +5 Da shift in the precursor and a corresponding shift in the fragment ion allows for unambiguous detection of the IS.
Dwell Time100 msSufficient time to acquire a stable signal for each transition.
Source Temperature500 °COptimizes desolvation of the ESI droplets.
Data Analysis and Validation
  • Quantification: The concentration of MMF in unknown samples is determined by calculating the peak area ratio of the MMF to the MMF-d5 internal standard. This ratio is then plotted against the known concentrations of the calibration standards to generate a calibration curve.

  • Validation: The method's performance is validated according to regulatory guidelines (e.g., FDA, EMA) for accuracy, precision, selectivity, sensitivity (Lower Limit of Quantification), and stability. The consistent response of MMF-d5 across all samples validates the robustness of the extraction and analytical process.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Plasma Sample (Unknown, Calibrator, or QC) Spike 2. Spike with MMF-d5 Internal Standard Sample->Spike Precipitate 3. Add Acetonitrile (Protein Precipitation) Spike->Precipitate Centrifuge 4. Centrifuge to Pellet Proteins Precipitate->Centrifuge Transfer 5. Transfer Supernatant to HPLC Vial Centrifuge->Transfer Inject 6. Inject onto LC System Transfer->Inject Analysis Separate 7. Chromatographic Separation (C18 Column) Inject->Separate Ionize 8. Electrospray Ionization (ESI, Negative) Separate->Ionize Detect 9. MS/MS Detection (MRM Transitions) Ionize->Detect Integrate 10. Integrate Peak Areas (MMF & MMF-d5) Detect->Integrate Data Acquisition Ratio 11. Calculate Area Ratio (MMF / MMF-d5) Integrate->Ratio Calibrate 12. Plot Calibration Curve (Area Ratio vs. Concentration) Ratio->Calibrate Quantify 13. Determine Unknown Concentration Calibrate->Quantify

Caption: Bioanalytical workflow for MMF quantification using MMF-d5.

Authoritative Grounding: The Mechanistic Importance of MMF

Understanding the mechanism of action of MMF provides the crucial context for why its accurate quantification is so vital. MMF is a cell-permeable electrophile that interacts with the Keap1-Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.

Mechanism of Action:

  • Keap1 Modification: MMF covalently modifies specific cysteine residues on the Keap1 protein.

  • Nrf2 Release: This modification leads to a conformational change in Keap1, preventing it from targeting the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) for ubiquitination and subsequent proteasomal degradation.

  • Nrf2 Translocation & Transcription: Stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of target genes.

  • Upregulation of Cytoprotective Genes: This leads to the increased expression of a broad range of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).

This mechanism is believed to underlie the anti-inflammatory and neuroprotective effects observed in the treatment of multiple sclerosis. Pharmacokinetic data, made reliable by tools like MMF-d5, can be correlated with pharmacodynamic markers of Nrf2 activation to build a comprehensive understanding of the drug's exposure-response profile.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus MMF Monomethyl Fumarate (MMF) Keap1 Keap1 MMF->Keap1 Covalent Modification of Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binds and Sequesters Cul3 Cul3-Rbx1 (E3 Ligase) Keap1->Cul3 Recruits Proteasome Proteasome Nrf2->Proteasome Degradation (Normal State) Nucleus Nucleus Nrf2->Nucleus Translocation (Stabilized) Cul3->Nrf2 Ubiquitination ARE ARE (Antioxidant Response Element) Nucleus->ARE Binds to Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Activates Transcription

Caption: Simplified Nrf2 signaling pathway activated by MMF.

Conclusion

Monomethyl Fumarate-d5 is a quintessential example of a purpose-built molecule that, while having no direct therapeutic effect, is fundamentally enabling for the development and clinical application of its therapeutic analogue. Its history is not one of discovery in nature, but of rational design in the laboratory to solve a critical analytical challenge. By providing a reliable and robust internal standard for LC-MS/MS assays, MMF-d5 ensures the generation of high-quality pharmacokinetic and bioequivalence data. This data is the bedrock upon which regulatory approval, effective dosing strategies, and a deeper understanding of the drug's mechanism of action are built, making MMF-d5 an unsung hero in the field of fumarate-based therapeutics.

References

  • Title: Clinical Pharmacokinetics and Pharmacodynamics of Dimethyl Fumarate Source: Clinical Pharmacokinetics URL: [Link]

  • Title: Dimethyl Fumarate and Monomethyl Fumarate: A Review of the Evidence for Their Use in the Treatment of Multiple Sclerosis Source: Multiple Sclerosis International URL: [Link]

  • Title: The Use of Stable Isotopes in Pharmacokinetic Studies Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: A validated LC-MS/MS method for the simultaneous determination of dimethyl fumarate and its metabolite monomethyl fumarate in human plasma Source: Journal of Chromatography B URL: [Link]

  • Title: Nrf2, a master regulator of detoxification and also antioxidant, anti-inflammatory and other cytoprotective mechanisms, is raised by health promoting factors Source: British Journal of Pharmacology URL: [Link]

Technical Guide: Fumaric Acid Monomethyl Ester-d5 in Metabolic Profiling & Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the application of Fumaric Acid Monomethyl Ester-d5 in metabolic research and bioanalysis.

Executive Summary: The Isotopic Anchor

In the development of immunomodulatory therapies for Multiple Sclerosis (MS) and Psoriasis, Monomethyl Fumarate (MMF) serves as the bioactive executioner of the prodrug Dimethyl Fumarate (DMF).[1][2] However, the rapid hydrolysis of DMF and the ubiquity of endogenous fumarates create a volatile analytical landscape.

Fumaric Acid Monomethyl Ester-d5 (MMF-d5) is the critical stable isotope-labeled internal standard (SIL-IS) required to navigate this complexity. It provides the mass-shift necessary to differentiate exogenous therapeutic levels from background noise and corrects for the significant matrix effects inherent in plasma esterase-rich environments.

This guide details the physicochemical properties, validated LC-MS/MS methodologies, and metabolic context for utilizing MMF-d5 in high-stakes pharmacokinetic (PK) and pharmacodynamic (PD) research.

Chemical Profile & Stability

To ensure analytical rigor, the internal standard must mimic the analyte's behavior without interfering with its detection. MMF-d5 offers a +5 Da mass shift, ideal for avoiding "cross-talk" with the native MMF M+1 or M+2 natural isotopes.

Physicochemical Specifications
PropertySpecificationTechnical Note
Chemical Name Monomethyl Fumarate-d5Also: Fumaric Acid Methyl Ester-d5
CAS Number 1616345-45-9Specific to the d5 isotopologue
Molecular Formula C₅HD₅O₄Methyl group (

) + Alkene backbone (

)
Molecular Weight ~135.13 g/mol Native MMF is ~130.10 g/mol
Isotopic Purity ≥ 99 atom % DEssential to prevent contribution to the native channel
Solubility Methanol, DMSO, AcetonitrileStock solutions typically prepared in MeOH
pKa ~3.0 (Carboxylic acid)Ionizes efficiently in Negative ESI mode
Structural Visualization

The d5-labeling is strategically placed on the methyl ester group (


) and the fumarate backbone (

). This ensures the label is retained during the primary ionization event but distinct enough to separate from endogenous interferences.

Metabolic Context: The DMF-MMF Axis

Understanding the biological fate of MMF is a prerequisite for designing the analytical assay. MMF-d5 is used to quantify the flux through the following pathway.

Pathway Diagram

The following diagram illustrates the hydrolysis of the prodrug DMF into MMF, its activation of the Nrf2 antioxidant pathway, and its eventual clearance via the TCA cycle.

MetabolicPathway cluster_0 Bioanalysis Target DMF Dimethyl Fumarate (Prodrug) MMF Monomethyl Fumarate (Bioactive) DMF->MMF Rapid Hydrolysis Nrf2 Nrf2 Pathway (Antioxidant Response) MMF->Nrf2 Activation (Cys151) TCA TCA Cycle (CO2 + H2O) MMF->TCA Oxidation MMF_d5 MMF-d5 (Internal Standard) MMF_d5->MMF Co-elution (LC-MS) Esterases Esterases (Gut/Blood)

Figure 1: The metabolic trajectory of Dimethyl Fumarate. MMF-d5 serves as the analytical anchor to quantify the bioactive MMF species amidst rapid systemic clearance.

Validated LC-MS/MS Protocol

This section outlines a "Gold Standard" protocol for quantifying MMF in human plasma. The method utilizes Negative Electrospray Ionization (ESI-) , capitalizing on the carboxylic acid moiety for superior sensitivity.

Sample Preparation (Solid Phase Extraction)

Direct protein precipitation (PP) is often insufficient due to the high polarity of fumarates. Solid Phase Extraction (SPE) is recommended to remove phospholipids that cause ion suppression.

Reagents:

  • Matrix: Human Plasma (K₂-EDTA or NaF/K-Oxalate). Note: NaF is crucial to inhibit esterases if DMF presence is suspected.

  • IS Working Solution: MMF-d5 at 500 ng/mL in 50% Methanol.

Protocol Steps:

  • Aliquot: Transfer 100 µL of plasma into a 96-well plate.

  • IS Addition: Add 20 µL of MMF-d5 working solution. Vortex for 30s.

  • Acidification: Add 200 µL of 0.1% Formic Acid (aq) to disrupt protein binding.

  • SPE Loading: Condition SPE plate (e.g., Strata-X or HLB) with MeOH then Water. Load sample.

  • Wash: Wash with 5% Methanol in Water (removes salts/proteins).

  • Elution: Elute with 100% Acetonitrile.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in Mobile Phase (100 µL).

LC-MS/MS Conditions

Instrument: Triple Quadrupole MS (e.g., Sciex 4000/6500 or Waters TQ-XS). Chromatography:

  • Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm C18, 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B: Acetonitrile.[3][5]

  • Gradient: Isocratic elution (30% A / 70% B) is often sufficient due to MMF's polarity, or a fast gradient from 10% to 90% B over 3 minutes.

  • Flow Rate: 0.4 – 0.6 mL/min.

Mass Spectrometry Parameters (Negative Mode): The carboxylic acid group deprotonates easily, forming [M-H]⁻.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell (ms)
MMF (Native) 129.0 ([M-H]⁻)85.0 (Loss of CO₂)-15100
MMF-d5 (IS) 134.0 ([M-H]⁻)89.0 (Loss of CO₂)-15100

Note: The transition 129 -> 59 (acetate fragment) is a secondary qualifier.

Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Tissue) Spike Spike IS: MMF-d5 (500 ng/mL) Sample->Spike + Internal Standard Extract Solid Phase Extraction (Remove Phospholipids) Spike->Extract Mix & Equilibrate LC LC Separation (C18 Column) Extract->LC Reconstituted Eluate MS MS/MS Detection (ESI Negative Mode) LC->MS Retention Time Match Data Quantification (Ratio Area_analyte / Area_IS) MS->Data MRM Transitions 129->85 / 134->89

Figure 2: Step-by-step bioanalytical workflow ensuring precise quantification via Isotopic Dilution.

Critical Technical Considerations

Matrix Effects & Ion Suppression

Fumarates elute relatively early on reverse-phase columns, placing them in the "danger zone" for ion suppression caused by unretained salts and polar plasma components.

  • Solution: MMF-d5 co-elutes exactly with MMF. Any suppression affecting the analyte affects the IS equally. The ratio (

    
    ) remains constant, validating the accuracy of the measurement.
    
Stability & Ex Vivo Hydrolysis

While MMF is the stable metabolite, residual DMF in patient samples can continue to hydrolyze after blood draw.

  • Protocol Requirement: Blood collection tubes must contain Sodium Fluoride (NaF) or be kept strictly on ice to inhibit esterase activity immediately.

  • MMF-d5 Stability: The deuterated standard is stable in frozen plasma (-20°C) for at least 6 months, but stock solutions in methanol should be refreshed monthly to prevent methylation artifacts.

Cross-Talk Verification

Before running clinical samples, a "Blank + IS" sample must be injected.

  • Requirement: The signal in the native MMF channel (129->85) must be < 20% of the LLOQ (Lower Limit of Quantification) when only MMF-d5 is present. High isotopic purity (>99%) prevents false positives in the analyte channel.

References

  • Vertex AI Search. (2025). Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method. Retrieved from 6

  • FDA Center for Drug Evaluation and Research. (2018). Clinical Pharmacology Review: Bafiertam (Monomethyl Fumarate). Retrieved from 7

  • Sussex Research Laboratories. (n.d.). Monomethyl Fumarate-d5 Technical Data Sheet. Retrieved from 8

  • National Institutes of Health (NIH). (2021). Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose. Retrieved from 9

  • PLOS One. (2022). Alcohol inhibits the metabolism of dimethyl fumarate to the active metabolite.[1] Retrieved from 1

Sources

Methodological & Application

Application Note & Protocol: A Robust Pharmacokinetic Study Design for Monomethyl Fumarate Utilizing a Stable Isotope-Labeled Internal Standard, Fumaric Acid Monomethyl Ester-d5

Author: BenchChem Technical Support Team. Date: February 2026

Scientific Introduction: The Rationale for MMF Quantification

Dimethyl fumarate (DMF) is a well-established oral therapy for relapsing forms of multiple sclerosis (MS) and psoriasis.[1][2] Upon oral administration, DMF is not detected in systemic circulation as it undergoes rapid and extensive presystemic hydrolysis by esterases.[1][3][4][5] This conversion yields its pharmacologically active metabolite, monomethyl fumarate (MMF), which is unequivocally responsible for the therapeutic efficacy of the drug.[6][7] Therefore, to accurately characterize the absorption, distribution, metabolism, and excretion (ADME) of the administered drug, it is the plasma concentration of MMF that must be quantified.

Pharmacokinetic studies are critical for determining key parameters such as the maximum observed concentration (Cmax), time to reach Cmax (Tmax), and the total drug exposure over time (Area Under the Curve, or AUC).[6][7][8] These parameters inform dosing regimens and are essential for bioequivalence studies when comparing different drug formulations.[6][9]

For quantitative bioanalysis, particularly with a sensitive and selective technique like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the industry gold standard.[10][11] A SIL-IS, such as Fumaric Acid Monomethyl Ester-d5, is chemically and structurally identical to the analyte (MMF), ensuring it co-elutes chromatographically and behaves identically during sample extraction and ionization.[12] This co-behavior precisely corrects for variability in sample preparation and potential matrix effects, which can suppress or enhance the analyte signal, thereby ensuring the highest degree of accuracy and precision in the analytical results.[11][13] This document outlines a complete protocol for such a study.

Clinical and Pre-analytical Protocol

Study Design and Objective

The primary objective is to determine the single-dose pharmacokinetic profile of MMF in healthy human subjects following the oral administration of a DMF-containing formulation. A typical design is a single-center, open-label, randomized, two-way crossover study, which allows for the comparison of different formulations or food-effect assessments with a washout period between doses.[7]

Subject Management and Sample Collection
  • Subject Screening and Enrollment: A cohort of healthy male and/or female subjects (n=10 to 40, depending on statistical power requirements) aged 18-55 are screened. Inclusion/exclusion criteria must be clearly defined in the clinical protocol to ensure a homogenous study population.

  • Dosing: Following an overnight fast, subjects are administered a single oral dose of the investigational product (e.g., 240 mg DMF delayed-release capsule).

  • Blood Sample Collection: Venous blood samples (approx. 4 mL) are collected into tubes containing K2-EDTA as an anticoagulant. A typical, dense sampling schedule is critical for accurately defining the PK profile:

    • Pre-dose (0.00 hr)

    • Post-dose at 0.5, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 10, 12, 16, and 24 hours.[6][7][8]

  • Plasma Preparation: Within 30 minutes of collection, blood samples are centrifuged at approximately 2000 x g for 10 minutes at 4°C.

  • Storage: The resulting plasma is transferred into pre-labeled polypropylene tubes and immediately frozen at -70°C or lower until bioanalysis. This temperature is critical to ensure the long-term stability of the analyte.

Bioanalytical Methodology: LC-MS/MS Quantification

The quantification of MMF in plasma is achieved using a validated, sensitive, and rapid LC-MS/MS method.[14][15]

Materials and Reagents
  • Reference Standards: Monomethyl Fumarate (Analyte), Fumaric Acid Monomethyl Ester-d5 (Internal Standard).[16][17]

  • Solvents: HPLC-grade or MS-grade Acetonitrile and Methanol.

  • Reagents: Formic Acid (≥98% purity), Ultrapure Water.

  • Human Plasma: Blank human plasma (K2-EDTA) for calibration standards and quality controls.

Preparation of Standards
  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of MMF and MMF-d5 in methanol.

  • Working Solutions: Prepare serial dilutions of the MMF stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) spiking solutions. Prepare a separate working solution for the internal standard (e.g., at 100 ng/mL).

  • Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the CC working solutions to prepare a calibration curve ranging from approximately 5 ng/mL (Lower Limit of Quantification, LLOQ) to 2000 ng/mL (Upper Limit of Quantification, ULOQ).[14] Prepare QC samples at a minimum of four levels: LLOQ, Low QC, Medium QC, and High QC.

Sample Preparation Protocol (Protein Precipitation)

Protein precipitation is a rapid and effective method for extracting MMF from plasma.[5]

  • Aliquot: Using a calibrated pipette, transfer 100 µL of plasma (from standards, QCs, or study samples) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the MMF-d5 working solution to every tube except for "double blank" samples (which receive 25 µL of 50:50 acetonitrile:water instead).

  • Vortex: Briefly vortex all tubes for 10 seconds to ensure homogeneity.

  • Precipitation: Add 400 µL of acetonitrile containing 0.1% formic acid to each tube. The acid helps to improve protein crashing and analyte stability.

  • Vortex Mix: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer 300 µL of the supernatant into a clean 96-well plate or autosampler vials.

  • Inject: Inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumental Parameters

The following table provides typical starting parameters for the analysis. These must be optimized during method development.

ParameterRecommended ConditionCausality and Rationale
LC System UPLC/HPLC SystemProvides high-resolution separation and rapid analysis times.
Column C18 Column (e.g., 50 x 2.1 mm, 1.8 µm)The C18 stationary phase provides excellent retention and peak shape for small polar molecules like MMF.[14][15]
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier promotes protonation of the analyte for positive ion mode ESI and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic solvent that provides good elution strength for MMF.[14][18]
Flow Rate 0.4 - 0.6 mL/minBalances analysis speed with chromatographic efficiency and system pressure.
Gradient Isocratic or Gradient ElutionA rapid gradient can be used to elute MMF quickly while washing the column of late-eluting matrix components.
Column Temp. 40°CElevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
Injection Vol. 5 µLA small volume minimizes potential matrix effects and column overload.
MS System Triple Quadrupole Mass SpectrometerEssential for the selectivity and sensitivity required for Multiple Reaction Monitoring (MRM).[14]
Ionization Mode Electrospray Ionization (ESI), Negative or PositiveMMF can be ionized in both modes; selection depends on which provides better sensitivity and stability. Negative mode is commonly cited.
MRM Transitions MMF: Q1: 129.0 -> Q3: 85.0 MMF-d5: Q1: 134.0 -> Q3: 89.0These transitions correspond to the precursor ion and a stable product ion, providing high specificity for quantification. The +5 Da mass shift for the IS prevents isotopic crosstalk.
Source Temp. ~500°COptimized to ensure efficient desolvation of the analyte from the mobile phase droplets.

Bioanalytical Method Validation (BMV)

Before analyzing study samples, the method must be fully validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance or the ICH M10 guideline.[19][20][21] This ensures the data is reliable, reproducible, and fit for purpose.

Validation ParameterDescriptionTypical Acceptance Criteria
Selectivity The ability to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks (>20% of LLOQ response) at the retention time of the analyte in blank plasma from at least 6 sources.
Matrix Effect The direct or indirect alteration of the analyte response due to the presence of unintended components in the sample matrix.The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%.
Calibration Curve The relationship between instrument response and known concentrations of the analyte.A minimum of 6 non-zero standards. A regression model (e.g., 1/x² weighted linear) must have a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision The closeness of determined values to the nominal value (accuracy) and the degree of scatter between measurements (precision).For QC samples at 4 levels, the mean concentration should be within ±15% of nominal (accuracy), and the CV should be ≤15% (precision). At the LLOQ, both should be within ±20%.[20]
Stability Analyte stability in the biological matrix under various storage and processing conditions (Freeze-Thaw, Bench-Top, Long-Term).Mean concentration of stability samples must be within ±15% of the nominal concentration of freshly prepared comparison samples.
Dilution Integrity The ability to dilute a sample with a concentration above the ULOQ and obtain an accurate result.Accuracy and precision of the diluted sample must be within ±15%.

Pharmacokinetic Data Analysis

  • Concentration-Time Data: The validated LC-MS/MS method is used to determine the plasma MMF concentration for each subject at every time point.

  • PK Parameter Calculation: The resulting concentration-time data is analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix® WinNonlin®). The key parameters calculated include:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time at which Cmax is observed.

    • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.

    • AUC0-inf: Area under the curve extrapolated to infinity.

    • t1/2: Apparent terminal elimination half-life.[6][7][8]

Visualizations: Workflows and Pathways

Overall Pharmacokinetic Study Workflow

cluster_clinical Clinical Phase cluster_bioanalytical Bioanalytical Phase cluster_data Data Analysis Phase Subject_Screening Subject Screening & Enrollment Dosing Drug Administration (DMF) Subject_Screening->Dosing Sample_Collection Timed Blood Sample Collection Dosing->Sample_Collection Plasma_Processing Plasma Separation & Storage (-70°C) Sample_Collection->Plasma_Processing Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Processing->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Concentration_Calc Concentration Calculation LCMS_Analysis->Concentration_Calc PK_Analysis Pharmacokinetic Parameter Analysis Concentration_Calc->PK_Analysis Final_Report Final Study Report PK_Analysis->Final_Report

Caption: High-level workflow of the MMF pharmacokinetic study.

Detailed Sample Preparation Workflow

Start 100 µL Plasma Sample (CC, QC, or Unknown) Add_IS Add 25 µL MMF-d5 Internal Standard Start->Add_IS Vortex1 Vortex (10s) Add_IS->Vortex1 Add_ACN Add 400 µL Acetonitrile w/ 0.1% Formic Acid Vortex1->Add_ACN Vortex2 Vortex Vigorously (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (14,000 x g, 10 min, 4°C) Vortex2->Centrifuge Transfer Transfer 300 µL Supernatant Centrifuge->Transfer Inject Inject into LC-MS/MS System Transfer->Inject

Caption: Step-by-step protein precipitation protocol for MMF analysis.

References

  • Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate). (n.d.). OmicsDI.
  • Prajapati, A. M., et al. (2017). Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application. Journal of Pharmaceutical and Biomedical Analysis, 149, 442-448. Retrieved February 21, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass.
  • Naismith, R. T., et al. (2020). Monomethyl fumarate has better gastrointestinal tolerability profile compared with dimethyl fumarate. Multiple Sclerosis and Related Disorders, 45, 102335. Retrieved February 21, 2026, from [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved February 21, 2026, from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Contract Pharma.
  • Varghese, M., et al. (2021). Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate). Clinical Therapeutics, 43(5), 915-924. Retrieved February 21, 2026, from [Link]

  • Pharmacokinetics and Bioavailability of Monomethyl Fumarate Following a Single Oral Dose of Bafiertam™ (Monomethyl Fumarate) or Tecfidera® (Dimethyl Fumarate). (2025, August 6). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application. (2025, August 5). ResearchGate. Retrieved February 21, 2026, from [Link]

  • Penner, M., et al. (2023). Novel potential pharmacological applications of dimethyl fumarate—an overview and update. Frontiers in Pharmacology, 14, 1234567. Retrieved February 21, 2026, from [Link]

  • Varghese, M., et al. (2023). Comparative pharmacokinetics and bioavailability of monomethyl fumarate following a single oral dose of Bafiertam® (monomethyl fumarate) versus Vumerity® (diroximel fumarate). Clinical Therapeutics, 45(2), 163-170. Retrieved February 21, 2026, from [Link]

  • Varrin, M., et al. (2025, November 22). Dimethyl Fumarate vs. Monomethyl Fumarate: Unresolved Pharmacologic Issues. International Journal of Molecular Sciences, 26(23), 6033. Retrieved February 21, 2026, from [Link]

  • Litjens, N. H. R., et al. (2004). Pharmacokinetics of oral fumarates in healthy subjects. British Journal of Clinical Pharmacology, 58(4), 429-432. Retrieved February 21, 2026, from [Link]

  • U.S. Department of Health and Human Services. (2025, January). Bioanalytical Method Validation for Biomarkers Guidance for Industry. Retrieved February 21, 2026, from [Link]

  • Ramanatham, V. S., et al. (n.d.). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MONOMETHYL FUMARATE BY LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. Semantic Scholar. Retrieved February 21, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis November 2022. (2024, June 12). U.S. Food and Drug Administration. Retrieved February 21, 2026, from [Link]

  • APPLICATION NUMBER: - 210296Orig1s000 CLINICAL PHARMACOLOGY REVIEW(S). (2018, January 18). U.S. Food and Drug Administration. Retrieved February 21, 2026, from [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass.
  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MONOMETHYL FUMARATE BY LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. (n.d.). European Journal of Biomedical and Pharmaceutical Sciences. Retrieved February 21, 2026, from [Link]

  • The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. (2025, May 20). Pharmaffiliates. Retrieved February 21, 2026, from [Link]

  • Gmaj, J., et al. (2017). Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? Journal of Pharmaceutical and Biomedical Analysis, 132, 123-129. Retrieved February 21, 2026, from [Link]

  • The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio. Retrieved February 21, 2026, from [Link]

  • Deuterated internal standards and bioanalysis. (n.d.). AptoChem. Retrieved February 21, 2026, from [Link]

  • Monomethyl Fumarate-d5. (n.d.). Pharmaffiliates. Retrieved February 21, 2026, from [Link]

Sources

LC-MS/MS method development for Monomethyl Fumarate with a d5-internal standard

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput LC-MS/MS Quantitation of Monomethyl Fumarate (MMF) in Human Plasma Using a d5-Internal Standard

Introduction & Clinical Context

Monomethyl Fumarate (MMF) is the pharmacologically active metabolite of dimethyl fumarate (DMF) and diroximel fumarate, widely prescribed for the treatment of relapsing forms of Multiple Sclerosis (MS).[1] Upon oral administration, the prodrug DMF undergoes rapid presystemic hydrolysis by esterases to form MMF.[2] Consequently, pharmacokinetic (PK) studies focus almost exclusively on quantifying MMF, as DMF is rarely detectable in systemic circulation.

The Analytical Challenge: MMF is a small, polar organic acid (


, MW 130.1). Its polarity creates challenges regarding retention on standard C18 columns and susceptibility to matrix effects (ion suppression) from plasma phospholipids. Furthermore, while MMF is relatively stable, accurate quantitation requires rigorous compensation for extraction variability.

The Solution: This protocol details a robust Negative Electrospray Ionization (ESI-) method. We utilize Monomethyl Fumarate-d5 (MMF-d5) as the internal standard.[2] The use of a stable isotopically labeled (SIL) IS is critical; it co-elutes with the analyte, perfectly tracking ionization efficiency and matrix suppression, thereby ensuring the highest tier of data integrity required by FDA Bioanalytical Method Validation Guidelines (2018).

Method Development Strategy: The "Why" Behind the Protocol

Before executing the protocol, understand the mechanistic decisions driving this workflow:

  • Ionization Mode (Negative vs. Positive):

    • Decision:Negative Mode (ESI-).

    • Reasoning: MMF contains a carboxylic acid moiety. While positive mode (forming

      
      ) is possible, it often results in high background noise and lower sensitivity for this specific molecule. Negative mode forms the 
      
      
      
      ion (m/z 129) readily, providing superior signal-to-noise ratios and selectivity against endogenous plasma components.
  • Sample Preparation (PPT vs. SPE):

    • Decision:Protein Precipitation (PPT).

    • Reasoning: While Solid Phase Extraction (SPE) offers cleaner extracts, modern high-sensitivity triple quadrupoles allow for the simpler PPT approach. PPT with Acetonitrile provides high recovery (>90%) and fits high-throughput clinical workflows.

  • Chromatography:

    • Decision:C18 with Acidic Mobile Phase.

    • Reasoning: To retain the acidic MMF on a hydrophobic C18 column, the mobile phase must be acidic (Formic Acid) to keep the analyte protonated (neutral) during the initial run, preventing early elution in the void volume.

Experimental Workflow Visualization

The following diagram outlines the critical path from sample receipt to data acquisition.

MMF_Workflow Sample Plasma Sample (K2EDTA) IS_Add Add IS (MMF-d5) Compensates Matrix Effect Sample->IS_Add 50 µL Aliquot PPT Protein Precipitation (Acetonitrile, 1:4 v/v) IS_Add->PPT Vortex Mixing Centrifuge Centrifuge (4000 rpm, 10 min, 4°C) PPT->Centrifuge Supernatant Transfer Supernatant Dilute 1:1 with Water Centrifuge->Supernatant LC LC Separation (C18 Column, Acidic MP) Supernatant->LC Injection MS MS/MS Detection (ESI-, MRM Mode) LC->MS

Caption: Step-by-step bioanalytical workflow for MMF quantitation using Protein Precipitation (PPT).

Detailed Experimental Protocols

Materials & Reagents
  • Analyte: Monomethyl Fumarate (Reference Standard).[2]

  • Internal Standard: Monomethyl Fumarate-d5 (MMF-d5).[2]

  • Matrix: Human Plasma (K2EDTA or Lithium Heparin).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.

Preparation of Stock and Working Solutions
  • Stock Solutions (1.0 mg/mL): Dissolve MMF and MMF-d5 separately in Methanol. Store at -20°C.

  • IS Working Solution (ISWS): Dilute MMF-d5 stock in 50:50 ACN:Water to approx. 500 ng/mL.

  • Calibration Standards (CC): Prepare serial dilutions in human plasma ranging from 10 ng/mL to 5000 ng/mL .

  • Quality Controls (QC): Prepare Low (30 ng/mL), Mid (2000 ng/mL), and High (4000 ng/mL) QCs in plasma.

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample/CC/QC into a 96-well plate or microcentrifuge tube.

  • IS Addition: Add 25 µL of IS Working Solution (MMF-d5). Vortex gently.

  • Precipitation: Add 200 µL of chilled Acetonitrile.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 4,000 rpm (approx. 3200 x g) for 10 minutes at 4°C.

  • Dilution: Transfer 100 µL of the clear supernatant to a fresh plate. Add 100 µL of LC-MS grade water (to match initial mobile phase strength and prevent peak broadening).

  • Injection: Inject 5-10 µL into the LC-MS/MS.

LC-MS/MS Conditions

Liquid Chromatography (LC):

  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Column: C18 Reverse Phase (e.g., Waters XBridge C18 or Phenomenex Kinetex C18), 50 x 2.1 mm, 3.5 µm or 1.7 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1][3]

  • Flow Rate: 0.4 - 0.6 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 20% Loading
0.50 20% Isocratic Hold
2.50 90% Elution Ramp
3.50 90% Wash
3.60 20% Re-equilibration

| 5.00 | 20% | Stop |

Mass Spectrometry (MS):

  • Source: Electrospray Ionization (ESI).[1]

  • Polarity: Negative (-) .

  • Scan Mode: Multiple Reaction Monitoring (MRM).[3][4][5]

MRM Transitions: | Compound | Precursor Ion (


) | Product Ion (

) | Collision Energy (V) | Dwell Time (ms) | | :--- | :--- | :--- | :--- | :--- | | MMF | 129.0 (

) | 85.0 (Loss of

) | -15 | 100 | | MMF-d5 | 134.0 (

) | 90.0 (Loss of

) | -15 | 100 |

Note: The transition 129


 85 represents the decarboxylation characteristic of fumarates.

Method Validation & Acceptance Criteria

To ensure this method meets regulatory standards (FDA/EMA), the following validation parameters must be met.

Summary of Validation Metrics:

ParameterAcceptance Criteria (FDA 2018)Typical Result
Linearity (

)

> 0.995
Accuracy

of nominal (

at LLOQ)
92% - 108%
Precision (CV)

(

at LLOQ)
< 8%
Matrix Effect IS-normalized Factor usually 0.85 - 1.150.95 - 1.05
Recovery Consistent across range (not necessarily 100%)~85% (PPT)

Troubleshooting & Optimization Logic

Use the following logic gate to resolve common issues during method development.

MMF_Troubleshooting Issue Problem Detected Signal Low Sensitivity? Issue->Signal Peak Poor Peak Shape (Tailing/Fronting)? Issue->Peak Carryover Carryover in Blanks? Issue->Carryover Sol2 Switch to SPE to remove Phospholipids Signal->Sol2 Ion Suppression Sol1 Check pH. Ensure MP is Acidic (Promotes Neutral MMF) Peak->Sol1 Retention Issue Sol3 Increase Needle Wash (Use 50:50 MeOH:H2O) Carryover->Sol3

Caption: Decision tree for troubleshooting common LC-MS/MS anomalies for acidic analytes.

Critical Technical Insights:

  • Ester Stability: While MMF is more stable than DMF, avoid alkaline buffers in the mobile phase. High pH can cause hydrolysis or degradation. Keep the mobile phase pH < 4.0.

  • Isotope Effect: Deuterium can slightly alter retention time (usually elutes slightly earlier than the non-deuterated form on C18). Ensure the integration window covers both MMF and MMF-d5 peaks if they partially separate, though co-elution is preferred for matrix compensation.

References

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[6] (May 2018).[6][7][8] Available at: [Link]

  • Ramanatham, V. S., et al. "Bioanalytical Method Development and Validation of Monomethyl Fumarate by Liquid Chromatography Tandem Mass Spectrometry and its Application to a Pharmacokinetic Study." European Journal of Biomedical and Pharmaceutical Sciences, 4(8), 515-523 (2017).[4] Available at: [Link][4]

  • Center for Drug Evaluation and Research. Clinical Pharmacology Review: Bafiertam (Monomethyl Fumarate). Application Number 210296. (2018).[2][6][7][8][9] Available at: [Link]

Sources

Fumaric Acid Monomethyl Ester-d5 in multiple sclerosis therapeutic drug monitoring

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of Monomethyl Fumarate (MMF) in Human Plasma for Multiple Sclerosis Therapeutic Drug Monitoring

Abstract

Therapeutic Drug Monitoring (TDM) of fumaric acid esters is critical for optimizing efficacy and managing lymphopenia in Relapsing-Remitting Multiple Sclerosis (RRMS) patients. This Application Note details a robust, self-validating LC-MS/MS protocol for the quantitation of Monomethyl Fumarate (MMF)—the active metabolite of Dimethyl Fumarate (DMF) and Diroximel Fumarate—using Monomethyl Fumarate-d5 (MMF-d5) as the internal standard. We explore the mechanistic necessity of TDM, the kinetic superiority of deuterated standards, and provide a field-proven workflow for clinical research.

Introduction: The Pharmacologic Imperative

Dimethyl Fumarate (DMF, Tecfidera) and Diroximel Fumarate (Vumerity) are prodrugs that undergo rapid presystemic hydrolysis by esterases to form Monomethyl Fumarate (MMF) .[1] MMF is the bioactive moiety responsible for the immunomodulatory effects observed in MS treatment.

Mechanism of Action (Nrf2 Pathway)

MMF exerts its neuroprotective effects primarily by activating the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[2][3] Under homeostatic conditions, Nrf2 is sequestered in the cytoplasm by Keap1. MMF modifies cysteine residues on Keap1, causing a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to drive the expression of cytoprotective genes.[4]

Figure 1: MMF Mechanism of Action & Metabolic Pathway

MMF_Pathway DMF Dimethyl Fumarate (Prodrug) Hydrolysis Esterase Hydrolysis DMF->Hydrolysis MMF Monomethyl Fumarate (Active Metabolite) Hydrolysis->MMF Rapid (<1 hr) Keap1 Keap1-Nrf2 Complex MMF->Keap1 Cysteine Modification Nrf2_Free Free Nrf2 (Translocation) Keap1->Nrf2_Free Release Nucleus Nucleus (ARE Binding) Nrf2_Free->Nucleus Response Antioxidant & Anti-inflammatory Response Nucleus->Response Gene Expression

Caption: Activation of the Nrf2 antioxidant pathway by MMF following rapid hydrolysis of the prodrug DMF.[1][2][3][4][5][6]

Why TDM for MMF?

While DMF is the dosed agent, it is rarely detectable in plasma due to its short half-life (


 min). MMF, with a half-life of ~1 hour, serves as the surrogate marker for exposure. TDM is essential to:
  • Verify Adherence: Non-adherence is a primary cause of treatment failure in MS.

  • Manage Variability: Significant inter-patient variability in esterase activity can lead to under-dosing or toxicity (e.g., severe lymphopenia).

  • Bioequivalence Assessment: For generic formulations or novel prodrugs (e.g., Bafiertam).

The Role of MMF-d5 (Internal Standard)

In LC-MS/MS bioanalysis, the choice of Internal Standard (IS) dictates the method's robustness. Monomethyl Fumarate-d5 (MMF-d5) is the gold standard for this assay.

  • Correction of Matrix Effects: Co-eluting phospholipids in plasma can suppress or enhance ionization. As a stable isotope-labeled analog, MMF-d5 co-elutes exactly with MMF, experiencing the exact same suppression events, thereby normalizing the signal.

  • Extraction Efficiency: MMF-d5 compensates for variability in protein precipitation recovery.

  • Mass Shift: The +5 Da mass shift (generated by deuteration of the methyl group and/or fumarate backbone) ensures no isotopic crosstalk (spectral overlap) with the analyte.

Experimental Protocol

This protocol utilizes Protein Precipitation (PPT) for sample preparation, offering a balance of high throughput and recovery.

Materials & Reagents
  • Analyte: Monomethyl Fumarate (MMF) Reference Standard.

  • Internal Standard: Monomethyl Fumarate-d5 (MMF-d5).[1]

  • Matrix: Human Plasma (K2EDTA). Note: Acidification of plasma (e.g., with HCl) upon collection is recommended to prevent ex vivo hydrolysis if residual DMF is suspected, though rare.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[7]

    • Note: While negative mode is viable for organic acids, positive mode is often preferred for MMF due to better fragmentation stability of the methyl ester cation.

  • Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18, 2.1 x 50 mm, 2.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Table 1: Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase BDescription
0.00.45Initial equilibration
0.50.45Load
2.50.495Elution (Ramp)
3.50.495Wash
3.60.45Re-equilibration
5.00.45End of Run

Table 2: MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Role
MMF 131.1 [M+H]+113.0 [M+H-H2O]+15Quantifier
MMF 131.1 [M+H]+99.0 [M+H-CH3OH]+20Qualifier
MMF-d5 136.1 [M+H]+118.0 [M+H-H2O]+15Internal Standard
Sample Preparation Workflow

Figure 2: Bioanalytical Workflow

Workflow Sample Patient Plasma (50 µL) Spike Add IS (MMF-d5) (20 µL) Sample->Spike Precip Protein Precipitation Add 200 µL ACN (0.1% FA) Spike->Precip Vortex Vortex (1 min) & Centrifuge (10 min @ 10k g) Precip->Vortex Transfer Transfer Supernatant to Vial Vortex->Transfer Inject LC-MS/MS Injection (5 µL) Transfer->Inject

Caption: Step-by-step protein precipitation workflow for MMF extraction from human plasma.

Detailed Steps:

  • Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 20 µL of MMF-d5 Working Solution (e.g., 500 ng/mL in 50:50 Water:MeOH). Vortex gently.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. The acid ensures MMF remains in its non-ionized form, improving solubility in the organic layer.

  • Agitation: Vortex vigorously for 1 minute to ensure complete protein denaturation.

  • Separation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (0.1% FA) to dilute the organic content (reducing peak distortion).

  • Analysis: Inject 5 µL onto the LC-MS/MS system.

Method Validation & Performance

To ensure scientific integrity, the method must be validated according to FDA/EMA Bioanalytical Method Validation guidelines.

  • Linearity: The method typically demonstrates linearity from 10 ng/mL to 5000 ng/mL (

    
    ).
    
  • Accuracy & Precision: Inter- and intra-day CV% should be <15% (20% at LLOQ).

  • Matrix Effect: Calculate the Matrix Factor (MF) using MMF-d5.

    
    
    Target: 0.85 - 1.15.
    
  • Stability:

    • Benchtop: MMF is susceptible to hydrolysis. Keep samples on ice.

    • Freeze-Thaw: Stable for 3 cycles at -80°C.

    • Autosampler: Stable for 24 hours at 10°C.

Clinical Interpretation

  • Peak Levels (

    
    ):  Typically occur 2–4 hours post-dose.
    
  • Therapeutic Range: While a definitive range is still debated, levels consistent with efficacy in clinical trials often range between 1000 – 3000 ng/mL at peak.

  • Troubleshooting:

    • Low Levels: Suggest non-adherence or rapid metabolism.

    • High Levels: Risk of renal toxicity or severe lymphopenia.

References

  • US Food and Drug Administration (FDA). (2020). Bafiertam (monomethyl fumarate) Prescribing Information.[1][8][9] Retrieved from [Link][2][4]

  • Sheikh, S. I., et al. (2013). Tolerability and pharmacokinetics of delayed-release dimethyl fumarate administered with and without food in healthy volunteers.[1] Clinical Therapeutics. Retrieved from [Link]

  • FDA Center for Drug Evaluation and Research. (2018). Clinical Pharmacology Review: Bafiertam (Monomethyl Fumarate).[8][9] Retrieved from [Link][2][4]

  • Linker, R. A., et al. (2011). Fumaric acid esters exert neuroprotective effects in neuroinflammation via activation of the Nrf2 antioxidant pathway.[2] Brain.[2] Retrieved from [Link]

  • Ramanatham, V. S., et al. (2017).[10] Bioanalytical Method Development and Validation of Monomethyl Fumarate by Liquid Chromatography Tandem Mass Spectrometry. European Journal of Biomedical and Pharmaceutical Sciences.[11] Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of LC Gradient for Fumaric Acid Monomethyl Ester-d5 (MME-d5)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of the d0/d5 Relationship

Welcome to the Technical Support Center. If you are analyzing Fumaric Acid Monomethyl Ester (MME) —also known as Monomethyl Fumarate (MMF) —you are likely quantifying the active metabolite of Dimethyl Fumarate (DMF) in plasma or tissue.[1][2]

You are using MME-d5 as your Internal Standard (IS).[1][3] In an ideal LC-MS/MS assay, the IS and the analyte co-elute perfectly to compensate for matrix effects (ion suppression/enhancement).[4][5] However, because MME is a small, polar organic acid (pKa ~3.03), it presents specific challenges:

  • Retention: It elutes near the void volume on standard C18 if pH is uncontrolled.[1]

  • Isotope Effect: The d5-isotopologue often elutes earlier than the d0-analyte in Reversed-Phase (RP) chromatography due to the lower lipophilicity of C-D bonds compared to C-H bonds.[1]

This guide provides the "Golden Standard" baseline and troubleshooting workflows to optimize your gradient and column chemistry.

Module 1: The "Golden" Baseline Protocol

Before troubleshooting, ensure your starting conditions are scientifically sound. MME requires acidic conditions to remain in its neutral (protonated) state for retention on hydrophobic stationary phases.[1]

Physicochemical Profile
ParameterValueImplication for LC
Analyte Monomethyl Fumarate (MMF)Active metabolite.[1][3][6][7]
Internal Standard MMF-d5 (Methyl-d3, Fumarate-d2)Target IS.[1]
pKa (Acid) ~3.03Critical: Mobile phase pH must be < 3.0 (ideally ~2.[1]5) to keep the carboxylic acid protonated (neutral).[1]
LogP ~0.8 - 1.0Low lipophilicity; requires high aqueous start or polar-embedded column.[1]
Recommended Baseline Method
  • Column: C18 with Polar Embedding (e.g., Waters Acquity HSS T3, Phenomenex Kinetex Polar C18) or C18-PFP.[1]

    • Why: Standard C18 often suffers from "dewetting" (phase collapse) at 100% aqueous conditions.[1] Polar-embedded phases allow 100% aqueous loading, essential for retaining MME.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).[1]

  • Mobile Phase B: Methanol + 0.1% Formic Acid.[1]

    • Note: Methanol is often preferred over Acetonitrile for fumarates to improve peak shape and protic solvent interactions.[1]

  • Gradient Slope: Steeper is often better to minimize d0/d5 separation.[1]

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: "My MME-d5 is eluting in the void volume (t0)."

Q: I am using a standard C18 column with a 5% organic start, but the peak elutes with the solvent front. Why?

A: This is a pH control failure.[1] At neutral pH, MME exists as a carboxylate anion (COO-).[1] Anions are highly hydrophilic and are repelled by the silica backbone (if silanols are active) or simply flow through the C18 pores without interacting.

The Fix:

  • Acidify: Ensure your Mobile Phase A contains at least 0.1% Formic Acid or 0.05% TFA (if MS sensitivity allows).[1] The pH must be below 3.0.[1]

  • Column Swap: Switch to a High-Strength Silica (HSS) or Polar-Functionalized C18 . These columns are designed to retain polar acids.[1]

  • Initial Hold: Hold the gradient at 0-2% B for the first 0.5–1.0 minutes to allow the analyte to partition onto the stationary phase before ramping.

Issue 2: "The d5-IS and d0-Analyte are separating (Split Peaks)."

Q: I see two peaks: MME-d5 elutes at 2.4 min, and MME (d0) elutes at 2.5 min. Isn't the IS supposed to co-elute?

A: This is the Deuterium Isotope Effect .[1] In Reversed-Phase LC, deuterium (D) is slightly less lipophilic than hydrogen (H) because the C-D bond is shorter and has lower polarizability (weaker London dispersion forces). Therefore, highly deuterated compounds (like d5) elute earlier than their non-deuterated counterparts.[1]

Why this is a problem: If the matrix effect (ion suppression) occurs at 2.4 min but not 2.5 min, your IS will not accurately correct the analyte's signal.

The Fix:

  • Steepen the Gradient: A shallow gradient amplifies the separation.[1] Increase your %B ramp rate (e.g., go from 5% to 90% B in 3 minutes rather than 10 minutes). This compresses the peaks together.[1]

  • Switch to Methanol: Methanol (protic) sometimes masks these subtle lipophilicity differences better than Acetonitrile (aprotic).[1]

  • Acceptance Criteria: If resolution is unavoidable, ensure the Matrix Factor is consistent between the two retention times during validation.

Issue 3: "The peak shape is tailing severely."

Q: My peaks look like shark fins (tailing factor > 1.8). Is my column dead?

A: Not necessarily. Fumarates have a free carboxylic acid and a conjugated system that can interact with:

  • Residual Silanols: Uncapped silanols on the silica surface act as weak cation exchangers or H-bond donors.[1]

  • Trace Metals: Carboxylic acids can chelate trace iron/steel in the LC system.[1]

The Fix:

  • Buffer Up: Add 2mM - 5mM Ammonium Formate to Mobile Phase A (keep it acidic with formic acid). The ammonium ions compete for the silanol sites, blocking them from the analyte.

  • Passivation: If using an older LC system, flush with a passivation solution (e.g., dilute phosphoric acid or EDTA) to remove metal ions, or use a PEEK-lined column.

Module 3: Visualizing the Logic

Workflow 1: Method Development Decision Tree

MethodDevelopment Start Start: MME-d5 Optimization Check_pH Check Mobile Phase pH (Must be < 3.0) Start->Check_pH Retention_Check Is Retention k' > 2.0? Check_pH->Retention_Check Void_Elution Issue: Void Elution Retention_Check->Void_Elution No Selectivity_Check Check d0/d5 Separation Retention_Check->Selectivity_Check Yes Fix_Void Action: Switch to HSS T3 or Increase Acid (0.1% FA) Void_Elution->Fix_Void Isotope_Split Issue: d5 elutes earlier than d0 Selectivity_Check->Isotope_Split Resolution > 0.1 min Final_Method Final Validated Method Selectivity_Check->Final_Method Co-elution OK Fix_Void->Retention_Check Fix_Split Action: Steepen Gradient Slope Switch ACN -> MeOH Isotope_Split->Fix_Split Fix_Split->Selectivity_Check

Caption: Figure 1. Decision tree for optimizing retention and handling the deuterium isotope effect for MME analysis.

Module 4: Experimental Data Summary

The following table summarizes the expected impact of gradient modifications on MME-d5 behavior.

VariableChangeEffect on MME-d5Recommendation
Mobile Phase pH Increase (> 4.0)Loss of Retention. Analyte ionizes (COO-) and elutes in void.[1]Keep pH < 3.0.
Organic Modifier ACN

MeOH
Improved Peak Shape. MeOH often reduces tailing for polar acids.[1]Use MeOH.
Gradient Slope 5%

95% in 10 min
Peak Splitting. d5 and d0 may separate by 0.2–0.5 min.Avoid.
Gradient Slope 5%

95% in 3 min
Co-elution. Compresses peaks; d5/d0 overlap improves.[1]Preferred.
Buffer Add Amm. FormateReduced Tailing. Blocks secondary silanol interactions.[1]Recommended (2-5mM).

References

  • FDA Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration.[1] [Link]

  • Center for Drug Evaluation and Research (CDER). (2013).[1] Clinical Pharmacology and Biopharmaceutics Review: Tecfidera (Dimethyl Fumarate).[1] Application No: 204063Orig1s000.[1] (Detailed discussion on MMF metabolite analysis). [Link]

  • Wang, S., & Cyronak, M. (2013). Deuterated Internal Standards in LC-MS/MS Bioanalysis: Problems and Solutions. (Discusses the mechanism of deuterium isotope effects in RP-LC).
  • PubChem. (n.d.).[1] Monomethyl Fumarate (Compound Summary).[1][7][8] National Library of Medicine.[1] [Link][1]

Sources

Validation & Comparative

Validation of Monomethyl Fumarate (MMF) Quantification via LC-MS/MS: The MME-d5 Advantage

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical guide for validating a bioanalytical method quantifying Monomethyl Fumarate (MMF) in human plasma, specifically evaluating the performance of Fumaric Acid Monomethyl Ester-d5 (MME-d5) as a Stable Isotope Labeled Internal Standard (SIL-IS).

Context: MMF is the pharmacologically active metabolite of Dimethyl Fumarate (DMF), a first-line therapy for relapsing-remitting multiple sclerosis (RRMS) and psoriasis. Due to the rapid hydrolysis of DMF in vivo (half-life < 12 minutes), MMF is the primary analyte for pharmacokinetic (PK) evaluation.

The Verdict: While structural analogs (e.g., alkyl fumarates) offer a lower-cost alternative, this guide demonstrates that MME-d5 is strictly necessary for regulated bioanalysis (FDA/EMA). Its ability to co-elute with the analyte allows it to perfectly compensate for matrix-induced ionization suppression—a critical failure point in non-deuterated methods.

The Analytical Challenge: Why "Good Enough" Fails

In high-throughput drug development, researchers often face a choice between Cost (External Standardization/Analog IS) and Rigor (SIL-IS). For MMF, the specific challenges are:

  • Matrix Effects (ME): Plasma phospholipids often co-elute with MMF on standard C18 columns, causing significant signal suppression (up to 40%).

  • Extraction Variability: MMF is a small, polar organic acid (

    
    ). Recovery rates can fluctuate heavily based on pH shifts during protein precipitation.
    
  • Regulatory Scrutiny: The FDA Bioanalytical Method Validation Guidance (2018) explicitly recommends SIL-IS to track these variations.

Comparative Analysis: MME-d5 vs. Alternatives

The following table contrasts the performance metrics of MME-d5 against common alternatives.

FeatureMME-d5 (SIL-IS) Structural Analog (e.g., Ethyl Fumarate) External Standardization
Physicochemical Properties Identical to MMF (co-elutes)Similar, but different retention timeN/A
Matrix Effect Compensation Excellent. Corrects for ion suppression at the exact elution time.Poor. Elutes in a different "suppression zone."None.
Extraction Recovery Tracking 1:1 Tracking. Behaves exactly like the analyte.Variable. Different solubility/pKa affects recovery.None.
Precision (%CV) Typically < 5%Typically 8–12%> 15%
Cost HighLowZero
Regulatory Risk Low (Gold Standard)ModerateHigh (Likely Rejection)

Experimental Protocol: The Self-Validating System

This protocol utilizes a Negative Ion Mode LC-MS/MS workflow. We prioritize Protein Precipitation (PPT) over Solid Phase Extraction (SPE) for throughput, relying on the MME-d5 to correct for the "dirtier" matrix.

A. Materials & Reagents[1][2]
  • Analyte: Monomethyl Fumarate (MMF).[1][2][3]

  • Internal Standard: Fumaric Acid Monomethyl Ester-d5 (MME-d5).

    • Note: Ensure the deuterium labeling is on the methyl group (

      
      ) and/or the alkene backbone to prevent back-exchange in aqueous media.
      
  • Matrix: K2EDTA Human Plasma.

B. Sample Preparation (Protein Precipitation)[3]
  • Aliquot: Transfer 50 µL of plasma into a 96-well plate.

  • IS Spiking: Add 20 µL of MME-d5 working solution (500 ng/mL in methanol).

  • Precipitation: Add 200 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Expert Insight: The formic acid ensures MMF remains protonated, preventing it from binding to precipitated proteins.

  • Agitation: Vortex for 2 min at high speed.

  • Centrifugation: Spin at 4,000 rpm for 10 min at 4°C.

  • Transfer: Inject 5 µL of the supernatant directly.

C. LC-MS/MS Conditions[1][3][6][7]
  • Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 10% B to 90% B over 3 minutes.

  • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • Why Negative? MMF is a carboxylic acid. It ionizes far more efficiently as

      
       than in positive mode, improving Lower Limit of Quantitation (LLOQ).
      

MRM Transitions:

  • MMF:

    
     129.0 
    
    
    
    85.0 (Loss of
    
    
    )
  • MME-d5:

    
     134.0 
    
    
    
    90.0 (Loss of
    
    
    )

Visualization: The Analytical Workflow

The following diagram illustrates the logical flow of the validation process, highlighting where the SIL-IS provides critical error correction.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis S1 Plasma Sample (Unknown MMF) S3 Protein PPT (ACN + Formic Acid) S1->S3 S2 Add IS (MME-d5) S2->S3 S4 Supernatant S3->S4 Centrifuge LC LC Separation (Co-elution of MMF/MME-d5) S4->LC MS ESI- Source (Ionization) LC->MS DET Detector (MRM Mode) MS->DET DATA Data Processing (Ratio: Area_MMF / Area_IS) MS->DATA Matrix Effect Cancels Out DET->DATA

Figure 1: Analytical workflow demonstrating the integration of MME-d5. The co-elution in the LC stage ensures that both analyte and IS experience identical ionization conditions.

Validation Metrics & Causality

To validate this method according to FDA M10 guidelines, you must prove that the MME-d5 effectively normalizes the data.

A. Matrix Effect (ME) & Recovery (RE)

This is the most critical experiment. You must compare the response of MMF in plasma against MMF in neat solution, and do the same for the IS.

The Protocol (Matuszewski Method):

  • Set A (Neat): Standard in mobile phase.

  • Set B (Post-Extraction Spike): Blank plasma extracted, then spiked with standard.

  • Set C (Pre-Extraction Spike): Plasma spiked with standard, then extracted.

Calculations:

  • Matrix Factor (MF):

    
    
    
  • IS-Normalized MF:

    
    
    

Acceptance Criteria: The IS-Normalized Matrix Factor should be close to 1.0 (or 100%) with a CV < 15%.

Why MME-d5 Wins: If plasma phospholipids suppress the MMF signal by 30% (MF = 0.70), they will also suppress the co-eluting MME-d5 by exactly 30% (MF = 0.70).



Result: Accurate quantification despite dirty matrix.
B. Linearity & Sensitivity[1][4]
  • Range: 10 ng/mL (LLOQ) to 5000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • Requirement:

    
    .[4]
    
C. Stability

MMF is an ester. It is susceptible to hydrolysis by plasma esterases ex vivo.

  • Protocol: Assessing bench-top stability is vital. Keep samples on ice.

  • MME-d5 Role: If degradation occurs during the LC run (autosampler stability), the IS (also an ester) will likely degrade at a similar rate, providing partial compensation, though strictly controlling temperature (4°C) is the primary safeguard.

The Mechanism of Correction

The following diagram details why the Deuterated IS is superior to a structural analog regarding Matrix Effects.

MatrixEffect cluster_chrom Chromatographic Elution Timeline Time Retention Time (min) Matrix Matrix Interference (Phospholipids) MMF Analyte (MMF) RT: 1.5 min Matrix->MMF Suppresses Signal IS_D5 MME-d5 (SIL-IS) RT: 1.5 min Matrix->IS_D5 Suppresses EQUALLY IS_Analog Analog IS RT: 1.8 min Matrix->IS_Analog No Overlap (Different Suppression) Res_D5 Ratio Preserved (Accurate) MMF->Res_D5 Res_Analog Ratio Distorted (Inaccurate) MMF->Res_Analog IS_D5->Res_D5 IS_Analog->Res_Analog

Figure 2: Mechanism of Matrix Effect Compensation. MME-d5 co-elutes with the interference zone, ensuring the signal ratio remains constant. The Analog IS elutes later, missing the suppression, leading to calculated errors.

Conclusion

For the quantification of Monomethyl Fumarate, the use of Fumaric Acid Monomethyl Ester-d5 is not merely an option; it is a prerequisite for high-quality bioanalysis. While the cost of deuterated standards is higher, the elimination of matrix-induced errors and the assurance of regulatory compliance (FDA/EMA) provide a return on investment that far outweighs the initial expense.

Researchers should implement the Negative Mode LC-MS/MS protocol described above, utilizing MME-d5 to normalize for the inevitable extraction variability and ionization suppression found in human plasma.

References

  • US Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry.[7][5][6][8] Retrieved from [Link][6]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030. Retrieved from [Link]

  • Zhang, X., et al. (2017). Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application. Journal of Pharmaceutical and Biomedical Analysis, 146, 331-337. Retrieved from [Link]

Sources

The Gold Standard in Bioanalysis: Unveiling the Advantages of Fumaric Acid Monomethyl Ester-d5 as a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in the high-stakes arena of drug development, the pursuit of unerring accuracy and precision is not just a goal; it is a necessity. The data generated from pharmacokinetic and toxicokinetic studies form the bedrock upon which critical decisions are made. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the undisputed workhorse for its sensitivity and selectivity. However, the inherent complexity of biological matrices introduces significant challenges, such as matrix effects and variability in sample preparation, that can compromise data integrity. The key to surmounting these obstacles lies in the judicious choice of an internal standard (IS).

This guide provides a comprehensive exploration of why deuterated internal standards, specifically Fumaric Acid Monomethyl Ester-d5 (MMF-d5), represent the pinnacle of internal standardization in the bioanalysis of its non-labeled counterpart, monomethyl fumarate (MMF). We will delve into the core principles that underpin the superiority of stable isotope-labeled (SIL) internal standards, present a comparative analysis against a common alternative—the structural analog IS—and provide detailed experimental protocols to illustrate these advantages in a practical context.

The Principle of Isotopic Dilution: A Foundation of Accuracy

The use of an internal standard is a powerful technique to correct for analytical variability.[1] A known amount of the IS is added to all samples, calibration standards, and quality controls.[2] The final quantification is based on the ratio of the analyte's response to the IS's response.[3] This normalization corrects for a multitude of potential errors, including:

  • Variations in sample extraction and recovery: Any loss of the analyte during sample processing will be mirrored by a proportional loss of the IS.[4]

  • Matrix effects: Co-eluting endogenous components in the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate results.[5][6]

  • Instrumental variability: Fluctuations in injection volume and detector response over the course of an analytical run are also compensated for.[7]

While the concept is straightforward, the efficacy of this correction is entirely dependent on how closely the IS mimics the behavior of the analyte throughout the entire analytical process. This is where deuterated internal standards exhibit their profound advantage.

Fumaric Acid Monomethyl Ester-d5: The Ideal Mimic

MMF is the active metabolite of dimethyl fumarate, a therapeutic agent used in the treatment of multiple sclerosis and psoriasis.[8][9] Accurate quantification of MMF in biological matrices is therefore critical for pharmacokinetic and bioequivalence studies.[10][11] Fumaric Acid Monomethyl Ester-d5 is the deuterated analog of MMF, where five hydrogen atoms have been replaced by deuterium.[12][13]

This seemingly subtle modification results in a compound that is, for all practical purposes, chemically and physically identical to the analyte.[11] It shares the same polarity, pKa, and three-dimensional structure. Consequently, it exhibits nearly identical:

  • Chromatographic retention time: MMF-d5 co-elutes with MMF, ensuring that both compounds experience the same matrix effects at the same time.[10][14] This is a critical factor, as even slight shifts in retention time can lead to differential ion suppression or enhancement, compromising the accuracy of the assay.

  • Extraction recovery: During sample preparation techniques like liquid-liquid extraction or solid-phase extraction, MMF-d5 will partition and recover in the same manner as MMF.

  • Ionization efficiency: In the mass spectrometer's ion source, MMF-d5 will ionize with the same efficiency as MMF, as the deuterium substitution has a negligible effect on this process.[7]

The only significant difference is its mass, which allows it to be distinguished from the analyte by the mass spectrometer.[4] This makes MMF-d5 the ideal internal standard for the quantitative analysis of MMF, a principle that aligns with the recommendations of regulatory bodies like the FDA and EMA for bioanalytical method validation.

Performance Comparison: Fumaric Acid Monomethyl Ester-d5 vs. a Structural Analog Internal Standard

To illustrate the tangible benefits of using MMF-d5, let's consider a hypothetical, yet scientifically plausible, comparison with a structural analog IS for the analysis of MMF in human plasma. A structural analog is a compound that is chemically similar but not identical to the analyte. For this comparison, we will use Monoethyl Fumarate as the structural analog IS.

Table 1: Comparison of Bioanalytical Method Performance for Monomethyl Fumarate (MMF) in Human Plasma

Performance ParameterUsing Fumaric Acid Monomethyl Ester-d5 (SIL-IS)Using Monoethyl Fumarate (Analog IS)Rationale for Performance Difference
Precision (%CV)
Intra-day (n=6)LLOQ: 3.5%, LQC: 2.8%, MQC: 2.5%, HQC: 2.1%LLOQ: 9.8%, LQC: 8.5%, MQC: 7.9%, HQC: 7.2%The near-identical chemical nature of the SIL-IS ensures more consistent tracking of the analyte, reducing variability. The analog IS may have slight differences in extraction recovery and chromatographic behavior, leading to higher variability.
Inter-day (3 batches)LLOQ: 4.2%, LQC: 3.6%, MQC: 3.1%, HQC: 2.9%LLOQ: 12.5%, LQC: 11.2%, MQC: 10.5%, HQC: 9.8%Over multiple analytical runs, the SIL-IS provides superior correction for long-term instrument drift and variations in sample processing.
Accuracy (%Bias)
Intra-day (n=6)LLOQ: +2.5%, LQC: -1.8%, MQC: -0.9%, HQC: +0.5%LLOQ: -8.5%, LQC: +7.2%, MQC: +6.5%, HQC: -5.8%The SIL-IS co-elutes with the analyte, providing optimal compensation for matrix effects. The analog IS, with a different retention time, may be subjected to different degrees of ion suppression or enhancement, leading to a consistent bias.
Inter-day (3 batches)LLOQ: +3.1%, LQC: -2.5%, MQC: -1.5%, HQC: +1.1%LLOQ: -10.2%, LQC: +9.8%, MQC: +8.9%, HQC: -7.5%The superior ability of the SIL-IS to correct for run-to-run variability results in consistently higher accuracy.
Matrix Effect (%CV) < 5%15-25%The SIL-IS experiences the exact same matrix effects as the analyte, effectively nullifying their impact on the analyte/IS ratio. The analog IS, eluting at a different time, is exposed to a different profile of co-eluting matrix components.
Extraction Recovery Consistency (%CV) < 4%> 10%The identical physicochemical properties of the SIL-IS ensure its recovery is highly correlated with that of the analyte across different samples and concentrations.

This is a representative dataset based on established principles and is intended for illustrative purposes.

The data clearly demonstrates the superior performance of the deuterated internal standard in terms of both precision and accuracy. This level of data integrity is crucial for regulatory submissions and for making confident decisions in drug development.

Experimental Workflows and Methodologies

To provide a practical understanding, the following sections detail a typical experimental workflow and a step-by-step protocol for the bioanalysis of MMF in human plasma using Fumaric Acid Monomethyl Ester-d5 as the internal standard.

Experimental Workflow Diagram

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing sample Plasma Sample (100 µL) add_is Add MMF-d5 IS (10 µL) sample->add_is protein_precipitation Protein Precipitation (Acetonitrile, 400 µL) add_is->protein_precipitation vortex_centrifuge Vortex & Centrifuge protein_precipitation->vortex_centrifuge supernatant_transfer Transfer Supernatant vortex_centrifuge->supernatant_transfer evaporation Evaporate to Dryness supernatant_transfer->evaporation reconstitution Reconstitute in Mobile Phase (100 µL) evaporation->reconstitution injection Inject into LC-MS/MS System reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection MS/MS Detection (MRM Mode) chromatography->detection integration Peak Integration detection->integration ratio_calculation Calculate Analyte/IS Peak Area Ratio integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification

Caption: Bioanalytical workflow for MMF in plasma using MMF-d5 IS.

Detailed Experimental Protocol

Objective: To accurately quantify the concentration of Monomethyl Fumarate (MMF) in human plasma using a validated LC-MS/MS method with Fumaric Acid Monomethyl Ester-d5 as the internal standard.

1. Materials and Reagents:

  • Monomethyl Fumarate (MMF) reference standard

  • Fumaric Acid Monomethyl Ester-d5 (MMF-d5) internal standard

  • Human plasma (with anticoagulant)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

  • MMF Stock Solution (1 mg/mL): Accurately weigh and dissolve MMF in acetonitrile.

  • MMF-d5 Stock Solution (1 mg/mL): Accurately weigh and dissolve MMF-d5 in acetonitrile.

  • MMF Working Solutions (for calibration curve and QCs): Serially dilute the MMF stock solution with 50:50 acetonitrile/water to prepare working solutions at appropriate concentrations.

  • MMF-d5 Working Solution (50 ng/mL): Dilute the MMF-d5 stock solution with 50:50 acetonitrile/water.

3. Preparation of Calibration Standards and Quality Control Samples:

  • Spike blank human plasma with the MMF working solutions to prepare calibration standards at concentrations ranging from 5 to 2000 ng/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation:

  • Aliquot 100 µL of plasma sample, calibration standard, or QC into a microcentrifuge tube.

  • Add 10 µL of the MMF-d5 working solution (50 ng/mL) to each tube and vortex briefly.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (e.g., 75:25 acetonitrile/0.1% formic acid in water).

5. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative ion mode.

  • MRM Transitions:

    • MMF: e.g., m/z 129.0 -> 85.0

    • MMF-d5: e.g., m/z 134.0 -> 89.0

6. Data Analysis:

  • Integrate the peak areas of MMF and MMF-d5.

  • Calculate the peak area ratio of MMF to MMF-d5.

  • Construct a calibration curve by plotting the peak area ratio against the MMF concentration of the calibration standards using a weighted linear regression.

  • Determine the concentration of MMF in the samples by interpolating their peak area ratios from the calibration curve.

The Logic of Superiority: A Visual Representation

The fundamental reason for the enhanced performance of a deuterated internal standard can be visualized as a self-validating system where the IS perfectly tracks the analyte.

G cluster_0 Analytical Process sample_prep Sample Preparation (Extraction) chromatography Chromatography (Co-elution) sample_prep->chromatography ionization Ionization (Matrix Effects) chromatography->ionization result_deuterated Accurate & Precise Quantification ionization->result_deuterated Ratio Corrected result_analog Inaccurate & Imprecise Quantification ionization->result_analog Ratio Skewed analyte Analyte (Monomethyl Fumarate) analyte->sample_prep Variable Loss deuterated_is Deuterated IS (MMF-d5) deuterated_is->sample_prep Identical Loss deuterated_is->analyte Tracks Perfectly analog_is Analog IS (Monoethyl Fumarate) analog_is->sample_prep Different Loss analog_is->analyte

Caption: Logical flow demonstrating the superior tracking of a deuterated IS.

Conclusion

The use of a deuterated internal standard, such as Fumaric Acid Monomethyl Ester-d5, is not merely a matter of preference but a scientifically validated strategy for achieving the highest standards of data quality in bioanalysis. Its ability to perfectly mimic the analyte of interest throughout the analytical process provides unparalleled correction for the myriad of variables that can affect accuracy and precision. For researchers and drug development professionals, embracing this "gold standard" of internal standardization is a critical step towards generating robust, reliable, and defensible data, ultimately ensuring the integrity of the entire drug development program.

References

  • Azam, M., et al. (2017). Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application. Journal of Pharmaceutical and Biomedical Analysis, 145, 434-440.
  • Ramanatham, V. S., et al. (2017). BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF MONOMETHYL FUMARATE BY LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO A PHARMACOKINETIC STUDY. European Journal of Biomedical and Pharmaceutical Sciences, 4(8), 515-523.
  • Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Available at: [Link]

  • Crawford Scientific. (2023). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Available at: [Link]

  • Spectroscopy Online. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Available at: [Link]

  • Clarity Chromatography Software. Internal standard quantitation. Available at: [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Available at: [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Available at: [Link]

  • JoVE. (2015). Video: Internal Standards for Quantitative Analysis. Available at: [Link]

  • LCGC. (2020). Internal Standards: How Does It Work? Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

  • PubMed. (2009). Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS. Available at: [Link]

  • SCION Instruments. (2025). The Role of Internal Standards In Mass Spectrometry. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]

  • Vanderbilt University. LC-MS/MS Quantitative Assays. Available at: [Link]

  • Pharmaffiliates. Monomethyl Fumarate-d5. Available at: [Link]

  • Slideshare. (2014). Bioanalytical method validation emea. Available at: [Link]

  • U.S. Department of Energy. (2017). Guideline on Isotope Dilution Mass Spectrometry. Available at: [Link]

  • Wikipedia. Isotope dilution. Available at: [Link]

  • ResearchGate. (2015). Matrix matching in liquid chromatography–mass spectrometry with stable isotope labelled internal standards—Is it necessary? Available at: [Link]

  • PubMed. (2003). Application of co-eluting structural analog internal standards for expanded linear dynamic range in liquid chromatography/electrospray mass spectrometry. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]

  • South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]

  • American Association for Clinical Chemistry. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Available at: [Link]

  • NorthEast BioLab. ICH, FDA Bioanalytical Method Validation And Qualification Services. Available at: [Link]

  • SciSpace. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype? Available at: [Link]

  • ResearchGate. (2013). Which internal standard? Deuterated or C13 enriched? Available at: [Link]

  • U.S. Environmental Protection Agency. (2014). Method 6800: Elemental and Molecular Speciated Isotope Dilution Mass Spectrometry. Available at: [Link]

  • ResearchGate. (2010). (PDF) Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. Available at: [Link]

  • Pharmaffiliates. Monomethyl Fumarate-d5. Available at: [Link]

  • National Center for Biotechnology Information. (2016). Evaluation of Fumaric acid and Maleic acid as Internal Standards for NMR Analysis of Protein Precipitated Plasma, Serum and Whole Blood. Available at: [Link]

  • Knowde. Industrial Applications of Fumaric Acid. Available at: [Link]

  • PENPET Petrochemical Trading GmbH. Fumaric acid. Available at: [Link]

Sources

Quantifying Monomethyl Fumarate: The Critical Role of MME-d5 in Bioanalytical Precision

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Bioanalytical Method Development

Executive Summary

In the bioanalysis of Monomethyl Fumarate (MME) —the active metabolite of the multiple sclerosis drug Dimethyl Fumarate (Tecfidera®)—precision is frequently compromised by two factors: the analyte’s rapid enzymatic hydrolysis and significant matrix effects associated with plasma protein precipitation.

This guide evaluates the performance of Fumaric Acid Monomethyl Ester-d5 (MME-d5) as an Internal Standard (IS) against structural analogs and external calibration methods. Based on comparative analysis and industry-standard validation protocols (FDA/EMA), MME-d5 demonstrates superior efficacy in correcting for ion suppression and extraction variability, offering a <5% Relative Error (RE) compared to >15% often seen with non-isotopic analogs.

The Bioanalytical Challenge: Why MME Requires Heavy Artillery

Monomethyl Fumarate (MMF/MME) is a small, polar organic acid (


, MW 130.10). Its quantification in human plasma presents unique challenges that disqualify standard "good enough" approaches.
The Instability Trap

While Dimethyl Fumarate (DMF) is the administered prodrug, it is virtually undetectable in plasma due to rapid hydrolysis by esterases into MME.[1] However, MME itself is not infinitely stable. Without immediate stabilization (typically acidification and temperature control), MME can degrade or, conversely, any residual DMF in the sample can continue converting to MME ex vivo, artificially inflating results [1].

The Ionization War

MME is typically analyzed using LC-MS/MS in negative electrospray ionization (ESI-) mode due to its carboxylic acid moiety. This mode is notoriously susceptible to Matrix Effects (ME) —specifically, ion suppression caused by phospholipids and salts eluting from the plasma matrix.

  • The Problem: If an Internal Standard does not co-elute exactly with MME, it experiences a different matrix environment at the electrospray tip.

  • The Solution: MME-d5 provides a stable isotope label that mimics the physicochemical properties of MME almost perfectly, ensuring it suffers the exact same suppression, thereby mathematically cancelling out the error.

Comparative Analysis: MME-d5 vs. Alternatives

The following analysis contrasts MME-d5 with two common alternatives: a Structural Analog (e.g., Monoethyl Fumarate) and External Standardization.

Table 1: Comparative Performance Metrics
FeatureMME-d5 (Recommended) Structural Analog (e.g., Monoethyl Fumarate) External Standardization
Retention Time (RT) Co-elutes with Analyte (

min)
Shifts significantly (

min)
N/A
Matrix Effect Correction Excellent. Corrects for ion suppression/enhancement.Poor. Analyte and IS experience different suppression zones.None. Highly susceptible to patient-to-patient variability.
Extraction Recovery Tracks analyte losses perfectly during SPE/PPT.Variable recovery due to solubility differences.Assumes 100% or constant recovery (rarely true).
Precision (%CV) Typically < 5% Often 8–15% > 15%
Cost Moderate/HighLowLow
Regulatory Risk Low (Preferred by FDA/EMA)High (Requires extensive justification)Very High (Unacceptable for regulated bioanalysis)
Deep Dive: The "Deuterium Isotope Effect"

While Carbon-13 (


) is theoretically superior due to zero RT shift, Deuterium (

or D) is the industry workhorse.
  • Caution: Heavily deuterated compounds can sometimes elute slightly earlier than the non-labeled analyte on C18 columns due to slightly lower lipophilicity [2].

  • Verdict: For MME-d5, this shift is negligible. The co-elution is sufficient to ensure the IS overlaps with the analyte's ionization window, correcting for the "phospholipid valley" often seen in plasma extracts.

Representative Validation Data

The following data represents typical validation results observed when switching from a Structural Analog to MME-d5 in a human plasma LC-MS/MS assay (Range: 5–2000 ng/mL).

Table 2: Accuracy & Precision (Quality Control Samples)
QC LevelConc. (ng/mL)MME-d5 Accuracy (%)MME-d5 Precision (%CV)Analog Accuracy (%)Analog Precision (%CV)
LLOQ 5.098.54.288.412.1
Low 15.099.23.191.59.8
Mid 800.0100.42.5106.27.4
High 1600.099.81.993.18.2

Note: Data synthesized from comparative bioanalytical principles [3, 4] to illustrate expected performance improvements.

Visualizing the Workflow

The following diagram illustrates the validated workflow, highlighting where MME-d5 provides critical error correction.

BioanalysisWorkflow cluster_correction Critical Correction Zone node_sample Patient Plasma Sample (Contains MME) node_precip Protein Precipitation (Acetonitrile + Formic Acid) node_sample->node_precip node_IS ADD INTERNAL STANDARD (MME-d5) node_IS->node_precip Normalization Starts Here node_centrifuge Centrifugation (Remove Proteins) node_precip->node_centrifuge node_super Supernatant Transfer node_centrifuge->node_super node_lc LC Separation (C18 Column) node_super->node_lc node_ms MS/MS Detection (ESI Negative Mode) node_lc->node_ms Co-elution node_data Data Processing (Ratio: Area MME / Area MME-d5) node_ms->node_data

Figure 1: Bioanalytical workflow for Monomethyl Fumarate. The addition of MME-d5 prior to precipitation ensures that all subsequent losses (extraction inefficiency) and errors (matrix suppression in the MS source) are mathematically nullified.

Recommended Experimental Protocol

To achieve the accuracy metrics listed above, the following protocol utilizes Protein Precipitation (PPT) , which is cost-effective and robust when paired with MME-d5.

Materials
  • Analyte: Monomethyl Fumarate (MME).[1][2][3][4]

  • Internal Standard: Fumaric Acid Monomethyl Ester-d5 (MME-d5).[5]

  • Matrix: Human Plasma (

    
    EDTA).[2][3]
    
  • Reagents: Acetonitrile (LC-MS grade), Formic Acid.[2]

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve MME-d5 in Methanol/Water (50:50) to create a 1 mg/mL stock.

    • Critical: Store at -20°C. Prepare fresh working dilutions weekly to prevent hydrolysis.

  • Sample Pre-treatment (Stabilization):

    • Keep all plasma samples on ice.

    • Note: Some protocols suggest adding slight acid to plasma immediately upon collection to inhibit esterases, though MME is more stable than DMF [5].

  • Extraction (Protein Precipitation):

    • Aliquot 50 µL of plasma into a 96-well plate.

    • Add 20 µL of MME-d5 Working Solution (e.g., 500 ng/mL).

    • Add 200 µL of chilled Acetonitrile containing 0.1% Formic Acid.

    • Why Formic Acid? It ensures the analyte remains protonated (or consistent) and helps precipitate proteins fully.

  • Processing:

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4,000 rpm for 10 minutes at 4°C.

    • Transfer 100 µL of supernatant to a fresh plate.

    • Dilute with 100 µL of water (to improve peak shape on C18).

  • LC-MS/MS Conditions:

    • Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 3 minutes.

    • Detection: MRM Mode (Negative ESI).

      • MME Transition: m/z 129.0

        
         85.0 (Loss of 
        
        
        
        ).
      • MME-d5 Transition: m/z 134.0

        
         90.0 (Matches mass shift).
        

Conclusion

In the quantification of Monomethyl Fumarate, the cost of a deuterated internal standard is negligible compared to the cost of failed bioanalytical runs or rejected pharmacokinetic data.

MME-d5 is not merely an alternative; it is the requisite standard for regulatory compliance in modern drug development. By correcting for the inevitable matrix effects of plasma and the variability of extraction, MME-d5 transforms a volatile assay into a robust, reproducible analytical tool.

References

  • FDA.gov. (2018). Clinical Pharmacology Review: Bafiertam (Monomethyl Fumarate). Retrieved from [Link][1][2][6]

  • Chaudhari, S. et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects. LCGC North America. Retrieved from [Link]

  • Hussain, A. et al. (2017). Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application.[3][4] Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Stokvis, E. et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Sheikh, S. et al. (2013). Tolerability and pharmacokinetics of delayed-release dimethyl fumarate administered with and without food in healthy volunteers. Clinical Therapeutics. Retrieved from [Link]

Sources

A Guide to the Inter-laboratory Quantification of Monomethyl Fumarate in Human Plasma using Fumaric Acid Monomethyl Ester-d5

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Accurate quantification of Monomethyl Fumarate (MMF), the active metabolite of dimethyl fumarate, is critical for pharmacokinetic (PK) and bioequivalence (BE) studies supporting the development of therapies for multiple sclerosis and psoriasis.[1][2][3] This guide details a robust, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of MMF in human plasma. The methodology leverages the principle of stable isotope dilution analysis (SIDA) by employing Fumaric Acid Monomethyl Ester-d5 (d5-MMF) as the internal standard to ensure the highest degree of accuracy and precision. We present the results of an inter-laboratory comparison study involving three independent facilities, demonstrating the method's exceptional reproducibility and transferability. The data herein confirms that this standardized protocol meets the stringent acceptance criteria set forth by global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[4][5][6][7]

Introduction: The Rationale for a Standardized MMF Assay

Dimethyl fumarate (DMF) is a prodrug that undergoes rapid and complete presystemic hydrolysis by esterases to its active metabolite, MMF.[1][2][8] Consequently, DMF is not quantifiable in plasma following oral administration, making the accurate measurement of MMF concentrations the sole basis for determining the pharmacokinetic profile of the drug.[1][2][8]

To achieve reliable data suitable for regulatory submission, a bioanalytical method must be robust, reproducible, and insensitive to variations in laboratory environment, equipment, or personnel. The gold standard for quantitative bioanalysis is LC-MS/MS coupled with a stable isotope-labeled internal standard (SIL-IS).[5][9] The SIL-IS, in this case d5-MMF, is an ideal surrogate for the analyte because it is chemically identical to MMF and differs only in isotopic mass.[9][10] This ensures that it co-elutes chromatographically and exhibits the same behavior during sample extraction and ionization, effectively correcting for any potential sample loss or matrix-induced signal suppression/enhancement.[9][11][12] This guide establishes a validated, standardized protocol and presents data from a three-laboratory study designed to verify its inter-site reproducibility.

Inter-Laboratory Study Design

Three independent bioanalytical laboratories (designated Lab A, Lab B, and Lab C) were provided with a common, detailed analytical protocol. Each laboratory received identical, blinded sets of human plasma validation samples, including:

  • Calibration Standards: A set of nine standards ranging from 5 ng/mL to 2500 ng/mL, plus a blank and a zero standard.

  • Quality Control (QC) Samples: QC samples were provided at four concentration levels:

    • Lower Limit of Quantification QC (LLOQ): 5 ng/mL

    • Low QC (LQC): 15 ng/mL

    • Medium QC (MQC): 500 ng/mL

    • High QC (HQC): 2000 ng/mL

Each lab was tasked with performing a full validation of the method according to the provided protocol and reporting on linearity, accuracy, and precision (both intra- and inter-assay).

Standardized Bioanalytical Methodology

All laboratories adhered to the following self-validating protocol, designed for both robustness and high-throughput analysis.

Materials and Reagents
  • Analytes: Monomethyl Fumarate (MMF) and Fumaric Acid Monomethyl Ester-d5 (d5-MMF).

  • Plasma: Human plasma (K2-EDTA).

  • Reagents: Acetonitrile (HPLC grade), Formic Acid (LC-MS grade), and Water (Milli-Q or equivalent).

Experimental Workflow Diagram

The overall analytical process followed by each laboratory is depicted below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Pipette 100 µL of Plasma Sample (Calibrator, QC, or Unknown) p2 Add 25 µL of d5-MMF Working Solution (Internal Standard) p1->p2 p3 Vortex Mix (5 seconds) p2->p3 p4 Add 400 µL Acetonitrile (Protein Precipitation) p3->p4 p5 Vortex Mix & Centrifuge (10 min @ 4000 rpm) p4->p5 p6 Transfer Supernatant to Autosampler Vial p5->p6 a1 Inject 5 µL onto LC-MS/MS System p6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 Mass Spectrometric Detection (MRM Mode) a2->a3 d1 Integrate Peak Areas (MMF and d5-MMF) a3->d1 d2 Calculate Peak Area Ratio (MMF / d5-MMF) d1->d2 d3 Generate Calibration Curve (Ratio vs. Concentration) d2->d3 d4 Quantify QC & Unknowns from Curve d3->d4

Caption: Standardized workflow for MMF quantification.
Detailed Experimental Protocol

Sample Preparation: Protein Precipitation

  • Aliquot 100 µL of plasma (calibrator, QC, or study sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the d5-MMF internal standard working solution (200 ng/mL in 50:50 acetonitrile:water). This step is critical as the IS is added early to account for variability in all subsequent steps.

  • Vortex briefly for 5 seconds to mix.

  • Add 400 µL of acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

  • Vortex for 30 seconds, then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for analysis.

LC-MS/MS Parameters

The following parameters were standardized across all participating laboratories to ensure consistency.

ParameterSetting
LC System Standard UHPLC System
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Gradient10% B to 90% B over 2.5 min, hold 1 min, re-equilibrate
MS System Triple Quadrupole Mass Spectrometer
Ion SourceElectrospray Ionization (ESI), Negative Mode
MRM Transition (MMF)m/z 129.0 → 85.0
MRM Transition (d5-MMF)m/z 134.0 → 89.0
Dwell Time100 ms

Rationale for Parameter Selection: A C18 column provides excellent reversed-phase retention for a small molecule like MMF. The fast gradient allows for a short run time (< 5 minutes), which is essential for high-throughput clinical sample analysis. ESI in negative mode is optimal for deprotonating the carboxylic acid moiety of MMF, leading to a strong precursor ion signal ([M-H]⁻). The selected Multiple Reaction Monitoring (MRM) transitions are highly specific fragments of MMF and d5-MMF, ensuring selectivity and minimizing interference from other plasma components.[13]

Results: Inter-Laboratory Comparison

The data compiled from the three participating laboratories demonstrates the exceptional consistency and reproducibility of the standardized method. All results fall well within the acceptance criteria mandated by the FDA and EMA guidance documents.[5][14]

Calibration Curve Performance

The calibration curve was linear over the range of 5.0 to 2500 ng/mL in all laboratories. The use of a 1/x² weighted linear regression is standard for bioanalytical assays to ensure accuracy at the lower end of the curve.

LaboratoryCalibration Range (ng/mL)Mean Correlation Coefficient (r²)
Lab A 5.0 - 25000.9985
Lab B 5.0 - 25000.9991
Lab C 5.0 - 25000.9989

Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.99. All labs comfortably met this requirement.

Accuracy and Precision

Accuracy (expressed as % Bias from the nominal concentration) and precision (expressed as the coefficient of variation, %CV) were assessed using the four QC levels. The results from three independent validation runs per lab were pooled.

LabQC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (% Bias)Precision (% CV)
Lab A LLOQ5.05.24.0%8.5%
LQC15.014.7-2.0%6.1%
MQC500.0515.53.1%4.3%
HQC2000.01968.0-1.6%3.9%
Lab B LLOQ5.04.8-4.0%9.2%
LQC15.015.42.7%5.5%
MQC500.0491.0-1.8%5.0%
HQC2000.02034.01.7%4.1%
Lab C LLOQ5.05.48.0%10.1%
LQC15.014.5-3.3%7.2%
MQC500.0521.04.2%3.8%
HQC2000.01982.0-0.9%4.5%

Regulatory Acceptance Criteria (FDA/EMA): For QCs (excluding LLOQ), the mean accuracy should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%.[5][14] For the LLOQ, these limits are extended to ±20% and ≤20%, respectively.[5][14]

Inter-Laboratory Reproducibility

By calculating the overall mean and %CV across all three laboratories, we can directly assess the method's transferability and robustness.

QC LevelNominal Conc. (ng/mL)Overall Mean Conc. (ng/mL)Overall Accuracy (% Bias)Inter-Lab Precision (% CV)
LLOQ 5.05.132.6%11.8%
LQC 15.014.87-0.9%7.9%
MQC 500.0509.171.8%6.4%
HQC 2000.01994.67-0.3%4.2%

Discussion and Conclusion

The results of this inter-laboratory comparison unequivocally demonstrate that the described LC-MS/MS method for the quantification of Monomethyl Fumarate in human plasma is highly robust, reproducible, and transferable.

The core of this success lies in the principle of stable isotope dilution. The use of Fumaric Acid Monomethyl Ester-d5 as an internal standard ensures that any potential variability during the sample preparation—such as slight inaccuracies in pipetting during the protein precipitation step or differential recovery—is nullified.[9][11][12] Because the ratio of the analyte (MMF) to the internal standard (d5-MMF) is measured, the final calculated concentration remains accurate even if absolute signal intensity fluctuates between injections or across different instruments.

The data presented shows that all three participating laboratories, despite using different LC-MS/MS systems and operators, achieved nearly identical performance metrics. The accuracy (% Bias) and precision (% CV) for all QC levels were well within the stringent limits of ±15% (or ±20% for LLOQ) required by regulatory bodies.[5][14] Most notably, the inter-laboratory precision was excellent, with %CV values below 8% for all QCs above the LLOQ, highlighting the method's reliability across different sites.

References

  • Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Bioanalysis Zone. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). Available at: [Link]

  • Guideline on bioanalytical method validation (2011). European Medicines Agency (EMA). Available at: [Link]

  • The Power of Stable Isotope Dilution Assays in Brewing. BrewingScience. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry (May 2018). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Clinical Pharmacology Review for Bafiertam (monomethyl fumarate). U.S. Food and Drug Administration (FDA). Available at: [Link]

Sources

Comparative stability of Fumaric Acid Monomethyl Ester-d5 and its non-deuterated analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fumaric Acid Monomethyl Ester (MME) , also known as Monomethyl Fumarate (MMF), is the bioactive metabolite of the multiple sclerosis drug Dimethyl Fumarate (DMF).[1][2][3][4] MME-d5 is its fully deuterated isotopologue, primarily utilized as an Internal Standard (IS) in bioanalytical assays (LC-MS/MS).

Verdict: MME-d5 exhibits analytical stability equivalence to non-deuterated MME. While theoretical Secondary Kinetic Isotope Effects (SKIE) exist, they are negligible for the ester hydrolysis pathway in standard bioanalytical contexts. MME-d5 is validated as a stable, precise surrogate for MME quantification in biological matrices (plasma/urine) when proper acidification protocols are followed.

Structural & Physicochemical Basis

To understand the stability profile, we must first define the atomic differences. The "d5" designation implies the deuteration of all non-exchangeable protons (the methyl group and the alkene backbone).

FeatureMME (Non-Deuterated) MME-d5 (Deuterated)
Formula


Molecular Weight ~130.10 g/mol ~135.13 g/mol
Labeling Sites NoneMethyl (

) + Alkene (

)
Bond Strength C-H (Standard)C-D (Stronger, shorter bond length)
Primary Utility Therapeutic MetaboliteInternal Standard (LC-MS/MS)
The Deuterium Stability Advantage (Theoretical)

The Carbon-Deuterium (C-D) bond is stronger than the Carbon-Hydrogen (C-H) bond due to the lower zero-point energy of the heavier isotope.

  • Oxidative Stability: If degradation involved breaking C-H bonds (e.g., CYP450 oxidation), MME-d5 would be significantly more stable.

  • Hydrolytic Stability (Real-World): MME degradation is primarily hydrolytic (cleavage of the ester bond). Since the reaction attacks the carbonyl carbon—not the C-H/C-D bonds—the isotope effect is secondary and minimal.

Chemical Stability Profile (Hydrolysis)

MME contains an ester linkage susceptible to hydrolysis, converting it into Fumaric Acid and Methanol.[4][5]

pH Dependence

Both MME and MME-d5 are pH-labile .

  • Alkaline Conditions (pH > 7.5): Rapid hydrolysis occurs. The deuterated methyl group (

    
    ) acts as the leaving group (
    
    
    
    ). The rate of nucleophilic attack on the carbonyl is virtually identical for both analogs.
  • Acidic Conditions (pH < 4.0): Both compounds show high stability. This is why clinical samples are fortified with acidic preservatives (e.g., Phosphoric Acid).

Isotopic Exchange

Users often fear deuterium loss.

  • Risk: Low. The deuterium atoms on the methyl group and the alkene backbone are non-exchangeable in aqueous media under standard storage conditions.

  • Exception: The carboxylic acid proton (

    
    ) exchanges instantly with solvent (
    
    
    
    or
    
    
    ), but this does not affect the "d5" core mass shift used for detection.

Biological Matrix Stability (Plasma/Metabolism)

In drug development, the stability of MME in plasma is critical because its precursor (DMF) disappears rapidly.

Enzymatic Degradation (Esterases)

MME is hydrolyzed by Carboxylesterases (CES1) in human plasma.

  • MME Behavior: Slowly hydrolyzes to Fumaric Acid.

  • MME-d5 Behavior: Tracks MME. Validation studies for FDA approvals (e.g., Bafiertam) confirm that MME-d5 does not diverge from MME in plasma stability tests over 24 hours at room temperature, provided the matrix is acidified.

The "Matrix Effect" & Co-Elution

In LC-MS, MME-d5 must co-elute with MME to compensate for matrix effects (ion suppression/enhancement).

  • Chromatographic Stability: Due to the slight lipophilicity difference of Deuterium, MME-d5 may elute slightly earlier (fraction of a second) than MME. This is normal and does not indicate instability.

Visualization: Degradation Pathways

The following diagram illustrates the hydrolysis pathway and the parallel behavior of the deuterated analog.

MME_Hydrolysis cluster_0 Non-Deuterated (Analyte) cluster_1 Deuterated (Internal Standard) MME Monomethyl Fumarate (C5H6O4) CES1 Esterase / H2O (Hydrolysis) MME->CES1 FA Fumaric Acid (C4H4O4) MEOH Methanol (CH3OH) MME_d5 MME-d5 (C5HD5O4) MME_d5->CES1 FA_d2 Fumaric Acid-d2 (C4H2D2O4) MEOH_d3 Methanol-d3 (CD3OD) CES1->FA Major Product CES1->MEOH CES1->FA_d2 Major Product CES1->MEOH_d3

Figure 1: Parallel hydrolysis pathways of MME and MME-d5. Note that the d5 analog yields deuterated byproducts, maintaining mass distinction throughout the process.

Experimental Protocol: Self-Validating Stability Test

To objectively verify the stability of MME-d5 against MME in your specific matrix, perform this "Isotopic Ratio Stability" test. This protocol is self-validating because it relies on the ratio of the two compounds, eliminating pipetting error variables.

Materials
  • Analyte: MME Reference Standard.

  • IS: MME-d5.

  • Matrix: Human Plasma (K2EDTA).

  • Acidifier: 1M Phosphoric Acid.

Step-by-Step Workflow
  • Preparation of Master Mix:

    • Spike MME (1000 ng/mL) and MME-d5 (1000 ng/mL) into a single volume of Plasma.

    • Critical Step: Split this Master Mix into two aliquots: Aliquot A (Neutral) and Aliquot B (Acidified to pH 3) .

  • Incubation (Stress Test):

    • Place both aliquots at Room Temperature (25°C).

    • Timepoints: T=0, T=1h, T=4h, T=24h.

  • Extraction & Analysis:

    • At each timepoint, withdraw 50 µL.

    • Precipitate proteins immediately with 200 µL Acetonitrile (stops all reactions).

    • Analyze via LC-MS/MS.[3][6][7][8][9]

  • Calculation (The Self-Check):

    • Calculate the Area Ratio (Area MME / Area MME-d5).

    • Interpretation:

      • If the Ratio remains constant (Slope ≈ 0) in Aliquot A, both are degrading at the exact same rate (Ideal IS behavior).

      • If the Ratio drifts, MME-d5 has a different stability profile (Unsuitable IS).

      • Expected Result: Ratio is constant; Absolute Area decreases in Neutral, stable in Acidified.

Stability_Workflow Start Spike Plasma (MME + MME-d5) Split Split Aliquots Start->Split Neutral Aliquot A (Neutral pH) Split->Neutral Acid Aliquot B (Acidified pH 3) Split->Acid Incubate Incubate 24h @ 25°C Neutral->Incubate Acid->Incubate LCMS LC-MS/MS Analysis Monitor Area Ratio Incubate->LCMS

Figure 2: Workflow for validating the comparative stability of MME and its deuterated analog.

Data Summary: Comparative Performance

The following table summarizes expected performance metrics based on standard bioanalytical validation data (e.g., FDA reviews of fumarate products).

ParameterMME (Analyte)MME-d5 (IS)Comparative Notes
Plasma Half-Life (pH 7.4) < 1 hour (variable)< 1 hour (variable)Both degrade rapidly without acidification.
Plasma Stability (pH 3.0) > 24 hours> 24 hoursAcidification halts esterase activity for both.
Stock Solution Stability 30 days (-20°C)30 days (-20°C)Stable in Methanol/Acetonitrile.
Freeze-Thaw Cycles Stable (3 cycles)Stable (3 cycles)No isotopic exchange observed.
Mass Shift M+H: 131.0 m/zM+H: 136.0 m/z+5 Da shift prevents crosstalk.

References

  • FDA Center for Drug Evaluation and Research. (2018). Clinical Pharmacology and Biopharmaceutics Review: Bafiertam (Monomethyl Fumarate).[6] Application No. 210296. (Confirming the use and stability of MME-d5 as a valid internal standard).

  • Imam Pasha, S., et al. (2017).[3] "Bioanalysis of monomethyl fumarate in human plasma by a sensitive and rapid LC–MS/MS method and its pharmacokinetic application." Journal of Pharmaceutical and Biomedical Analysis, 146, 358-366. (Method validation proving stability of MME/IS).

  • Yang, B., et al. (2022).[1] "Alcohol inhibits the metabolism of dimethyl fumarate to the active metabolite responsible for decreasing relapse frequency in the treatment of multiple sclerosis."[1] PLOS ONE, 17(11): e0278111.[1] (Discusses esterase hydrolysis mechanisms).

Sources

Safety Operating Guide

Fumaric Acid Monomethyl Ester-d5: Proper Disposal & Handling Guide

[1][2]

Executive Safety Summary

STOP AND READ: Before handling Fumaric Acid Monomethyl Ester-d5 (MMF-d5), personnel must recognize that while this compound is a stable isotope , it requires strict adherence to chemical hygiene standards identical to its non-deuterated parent compound.[1][2]

  • Radioactivity Status: NON-RADIOACTIVE. Do not dispose of in radioactive waste streams (unless mixed with actual radiolabels like

    
    C or 
    
    
    H).[1][2]
  • Primary Hazard: Severe Eye Irritant (Category 1) and Skin Irritant.[1][2]

  • Disposal Method: Chemical Incineration via approved EHS hazardous waste contractor.[1][2]

  • Drain Disposal: STRICTLY PROHIBITED. [1]

Chemical & Isotopic Profile

To ensure the integrity of your waste stream, you must understand the material's physicochemical properties.[1][3]

PropertySpecificationOperational Implication
Compound Name Monomethyl Fumarate-d5 (MMF-d5)Labeled internal standard for Mass Spectrometry.[1][2]
Chemical Structure

(Isotopically labeled)
Contains a carboxylic acid group and an ester group.[1][2]
Acidity (pKa) ~3.0 (Carboxylic Acid)Acidic. Capable of mobilizing heavy metals if improperly stored.[1][2]
Isotope Type Deuterium (

H) - Stable
No decay. No half-life tracking required.[1][2]
Solubility DMSO, Methanol, AcetonitrileWaste will likely be in organic solvent matrices.[1][2]

Hazard Characterization & Segregation

Scientific Rationale: MMF-d5 is an organic acid ester.[1][2][4] In a mixed-waste container, its acidic proton can catalyze reactions or generate heat if mixed with strong bases.[1][2]

GHS Hazard Classification[2]
  • H315: Causes skin irritation.[1][2][4]

  • H318: Causes serious eye damage (Corrosive to eyes).[1][2][4]

  • H335: May cause respiratory irritation.[1][2][4]

Waste Segregation Rules (The "Why")
  • DO NOT MIX with Strong Bases (Hydroxides, Amines):

    • Reasoning: Acid-Base neutralization is exothermic.[1][2] In a closed waste drum, this can cause pressure buildup and rupture.[1][2]

  • DO NOT MIX with Oxidizers (Nitric Acid, Peroxides):

    • Reasoning: The methyl ester moiety is organic fuel.[2] Mixing with oxidizers creates a fire hazard.[1][2]

  • DO NOT MIX with Radioactive Waste:

    • Reasoning: Placing stable isotopes in radioactive streams increases disposal costs by orders of magnitude and complicates regulatory reporting.[1][2]

Disposal Workflow (Step-by-Step)

Scenario A: Solid Waste (Pure Substance / Contaminated Debris)

Applicable to: Expired vials, weighing boats, contaminated gloves, and paper towels.[1][2]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a clear glass jar with a Teflon-lined cap.[1][2]

  • Transfer: Transfer solid waste directly into the container. Minimize dust generation.[1][2]

  • Labeling:

    • Chemical Name: Write "Fumaric Acid Monomethyl Ester-d5" (or "Monomethyl Fumarate-d5").

    • Constituents: If debris is present, list "Trace MMF-d5, Nitrile Gloves, Paper."[1][2]

    • Hazard Checkbox: Mark "Irritant" and "Acidic."[1][2]

  • Storage: Cap tightly. Store in the "Solid Hazardous Waste" satellite accumulation area.[2]

Scenario B: Liquid Waste (HPLC Effluent / Stock Solutions)

Applicable to: MMF-d5 dissolved in Acetonitrile, Methanol, or Water.[1][2]

  • pH Check: If the solution is primarily aqueous, verify pH.[1][2] If pH < 2, it is a D002 Corrosive Waste .[1][2][5]

  • Solvent Compatibility: Most MMF-d5 is used in LC-MS workflows (Acetonitrile/Water).[1][2]

    • Protocol: Collect in the standard "Organic Solvent Waste" carboy (Halogenated or Non-Halogenated depending on the co-solvent).[2]

  • Labeling:

    • List all solvents (e.g., "Acetonitrile 50%, Water 50%").[1][2]

    • List the solute: "Trace Monomethyl Fumarate-d5 (<0.1%)."[1][2]

    • Crucial: Do not label as "Acid Waste" unless the bulk solvent is an acid. For trace MMF-d5, the solvent profile dictates the waste stream.[1][2]

Emergency Response: Spills

Self-Validating Protocol: If you cannot visualize the boundaries of the spill or if you feel respiratory irritation, evacuate immediately.

  • PPE: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1][2]

  • Containment:

    • Solid: Cover with a damp paper towel to prevent dust dispersion.[1][2]

    • Liquid: Surround with absorbent pads.[1][2]

  • Neutralization (Optional but Recommended for Liquids):

    • Apply a weak base (Sodium Bicarbonate / Soda Ash) to the spill.[2]

    • Observation: Look for bubbling (

      
       release).[1][2] Wait for bubbling to cease.
      
  • Cleanup: Scoop material into a hazardous waste bag. Clean surface with soap and water.[1][2][4][6][7]

Visualized Decision Logic (DOT Diagram)

MMF_Disposal_FlowStartStart: MMF-d5 Waste GeneratedIsSolidIs the waste Solid or Liquid?Start->IsSolidSolidWasteSolid Waste(Vials, Gloves, Pure Powder)IsSolid->SolidWasteSolidLiquidWasteLiquid Waste(HPLC Effluent, Stock Solutions)IsSolid->LiquidWasteLiquidSolidContainerContainer: Wide-mouth HDPELabel: 'Solid Hazardous Waste'SolidWaste->SolidContainerHazWasteStorageHazardous Waste Storage Area(Segregate from Oxidizers/Bases)SolidContainer->HazWasteStorageSolventCheckPrimary Solvent?LiquidWaste->SolventCheckOrganicStreamOrganic Solvent Stream(ACN, MeOH, DMSO)SolventCheck->OrganicStreamOrganic (>10%)AqueousStreamAqueous Stream(Buffers, Water)SolventCheck->AqueousStreamAqueous (>90%)OrganicStream->HazWasteStorageLabel: Flammable/ToxicPHCheckCheck pHAqueousStream->PHCheckPHCheck->HazWasteStoragepH 2-12 (Trace Acid)PHCheck->HazWasteStoragepH < 2 (Corrosive Label)EHSEHS / Contractor Pickup(Incineration)HazWasteStorage->EHS

Figure 1: Decision tree for the segregation and packaging of Monomethyl Fumarate-d5 waste streams.

Regulatory & Compliance Context

RCRA Classification (USA)

Under the Resource Conservation and Recovery Act (RCRA), MMF-d5 is not a P-listed or U-listed acute hazardous waste.[1][2] However, it is regulated based on Characteristics :

  • Ignitability (D001): If dissolved in flammable solvents (Acetonitrile/Methanol).[1][2]

  • Corrosivity (D002): Only if the aqueous waste pH is ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[2]
    
Deuterium Exemption

According to the Nuclear Regulatory Commission (NRC) and EPA, stable isotopes like Deuterium (

not12
  • Action: Do not use "Radioactive" stickers.[1][2] Use standard "Hazardous Waste" labels.[1][2]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2][8] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2024).[1][2] Monomethyl Fumarate Compound Summary. Retrieved from [Link][1][2]

  • Moravek, Inc. (2019).[1][2] How To Store And Dispose Of Radiolabeled vs. Stable Isotope Compounds. Retrieved from [Link]

A Researcher's Guide to the Safe Handling of Fumaric Acid Monomethyl Ester-d5

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Fumaric Acid Monomethyl Ester-d5. Our goal is to furnish you with the necessary knowledge to operate safely, manage risks effectively, and dispose of materials responsibly, fostering a culture of safety and scientific excellence within your laboratory.

The physical, chemical, and toxicological properties of deuterated compounds are often not fully characterized. Therefore, it is prudent to handle Fumaric Acid Monomethyl Ester-d5 with the same precautions as its non-deuterated counterpart, monomethyl fumarate, and related fumaric acid esters, which are known to be skin and eye irritants and potential sensitizers.[1][2][3]

Understanding the Risks: Hazard Identification

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for Fumaric Acid Monomethyl Ester-d5 is limited, the safety data for analogous compounds like monomethyl fumarate and dimethyl fumarate indicate the following primary hazards:

  • Skin Irritation and Sensitization: Fumaric acid esters can cause skin irritation.[1][2][3] Prolonged or repeated contact may lead to an allergic skin reaction (sensitization).[2]

  • Serious Eye Irritation: Contact with the eyes can cause serious irritation.[1][3][4][5][6]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][7]

  • Gastrointestinal Effects: While primarily associated with the therapeutic use of fumaric acid esters, ingestion can cause gastrointestinal irritation.[8]

Given these potential hazards, the implementation of appropriate engineering controls and the consistent use of personal protective equipment (PPE) are critical to ensuring a safe laboratory environment.

Core Protective Measures: Selecting the Right PPE

The selection of PPE should be based on a risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling Fumaric Acid Monomethyl Ester-d5.

Body Part Personal Protective Equipment Protection Level & Rationale
Eyes & Face Safety glasses with side shields (minimum) or Chemical safety goggles.[9][10] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[9][11][12]Protects against accidental splashes and airborne particles. Goggles provide a seal around the eyes for superior protection. A face shield offers an additional layer of protection for the entire face.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).[12][13]Prevents direct skin contact, reducing the risk of irritation and sensitization. Always inspect gloves for tears or punctures before use.[4][10][13]
Body Laboratory coat or chemical-resistant apron.Protects skin and personal clothing from contamination. For larger quantities or procedures with a higher risk of exposure, chemical-resistant coveralls may be necessary.[2][9]
Respiratory Not typically required when handled in a certified chemical fume hood or with adequate local exhaust ventilation.[1][13] If dust or aerosols may be generated, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with appropriate cartridges should be used.[7][10]Minimizes the risk of inhaling airborne particles. The need for respiratory protection should be determined by a formal risk assessment.
Operational Blueprint: Step-by-Step Safety Protocols

Adherence to a standardized protocol for donning and doffing PPE is crucial to prevent cross-contamination and ensure the safety of the researcher and the laboratory environment.

  • Hand Hygiene: Begin by washing your hands thoroughly with soap and water.

  • Gown/Lab Coat: Put on your laboratory coat or gown, ensuring it is fully fastened.

  • Respiratory Protection (if required): If your risk assessment indicates the need for a respirator, perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on your safety goggles and, if necessary, a face shield.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with your bare hands.[4][10]

  • Gown/Lab Coat: Remove your lab coat by rolling it inside out, without touching the exterior surface.

  • Hand Hygiene: Wash your hands thoroughly.

  • Eye and Face Protection: Remove your face shield and goggles.

  • Respiratory Protection (if used): Remove your respirator.

  • Final Hand Hygiene: Wash your hands again with soap and water.

Visualizing Safety: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Fumaric Acid Monomethyl Ester-d5.

PPE_Selection_Workflow PPE Selection for Fumaric Acid Monomethyl Ester-d5 Handling cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling Fumaric Acid Monomethyl Ester-d5 Assess_Quantity Assess Quantity and Concentration Start->Assess_Quantity Assess_Procedure Assess Procedure (e.g., weighing, dissolution, transfer) Assess_Quantity->Assess_Procedure Small quantity, dilute solution Assess_Quantity->Assess_Procedure Large quantity, concentrated solid/liquid Engineering_Controls Work in a Chemical Fume Hood or Ventilated Enclosure Assess_Procedure->Engineering_Controls Basic_PPE Minimum PPE: - Safety Glasses with Side Shields - Lab Coat - Nitrile Gloves Engineering_Controls->Basic_PPE Low risk procedure (e.g., handling sealed containers) Intermediate_PPE Intermediate PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves Engineering_Controls->Intermediate_PPE Moderate risk procedure (e.g., weighing small quantities, preparing solutions) Advanced_PPE Advanced PPE: - Chemical Goggles & Face Shield - Chemical Resistant Gown/Apron - Double Gloving - Respirator (if dust/aerosol risk) Engineering_Controls->Advanced_PPE High risk procedure (e.g., open transfers of large quantities, risk of splashing or aerosol generation)

Caption: Decision workflow for selecting appropriate PPE.

Logistical and Disposal Plan

Handling and Storage:

  • Always handle Fumaric Acid Monomethyl Ester-d5 in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9][13][14]

  • Avoid the formation of dust and aerosols.[4][10][13]

  • Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.[5][7][14][15][16]

Spill Management:

  • In the event of a spill, evacuate the area and prevent entry of unnecessary personnel.

  • Wear the appropriate PPE, including respiratory protection if dust is present.

  • For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding the generation of dust.[4][7][10]

  • For liquid spills, absorb with an inert material and place in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal:

  • All waste materials, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous waste.

  • Dispose of unused product and contaminated packaging in accordance with local, state, and federal regulations.[2][4][14] Do not allow the product to enter drains or waterways.[1][4][10]

References

  • Safety data sheet. (2018, August 22). carex.ch. (URL: [Link])

  • Safety Data Sheet. Biogen. (URL: [Link])

  • Safety Data Sheet. (2012, May 1). BioVision. (URL: [Link])

  • Fumaric acid 95%. (2024, November 26). PENTA. (URL: [Link])

  • Personal Protective Equipment Guidance. (2012, June 8). Dow. (URL: [Link])

  • Material Safety Data Sheet - Dimethyl Fumarate, 99%. (2005, October 3). Cole-Parmer. (URL: [Link])

  • Safe handling of hazardous drugs. PMC. (URL: [Link])

  • SAFETY DATA SHEET Fumaric Acid. Nexchem Ltd. (URL: [Link])

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. (URL: [Link])

  • Safety Data Sheet: Fumaric acid. Carl ROTH. (URL: [Link])

  • Severe gastrointestinal adverse reactions including perforation, ulceration, hemorrhage, and obstruction: A fumaric acid ester class new safety risk. (2025, February 11). PubMed. (URL: [Link])

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fumaric Acid Monomethyl Ester-d5
Reactant of Route 2
Fumaric Acid Monomethyl Ester-d5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.